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  • Product: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
  • CAS: 1172869-35-0

Core Science & Biosynthesis

Foundational

"synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole"

An In-depth Technical Guide to the Synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Executive Summary This guide provides a comprehensive overview of the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, a he...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Executive Summary

This guide provides a comprehensive overview of the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the strategic incorporation of a nitro group and a masked aldehyde functional group offers extensive opportunities for further molecular elaboration. This document details the underlying chemical principles, a robust experimental protocol, and critical insights into reaction optimization, targeting an audience of researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction: The Strategic Value of the Target Molecule

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, is a highly functionalized building block designed for versatility in synthetic campaigns.

  • The 3-Nitro-1H-pyrazole Core: The nitro group at the 3-position is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. It serves two primary roles: firstly, it directs the regioselectivity of N-alkylation, and secondly, it acts as a versatile synthetic handle that can be readily reduced to an amino group for subsequent derivatization.[1][3]

  • The 1-(2,2-Diethoxyethyl) Substituent: This moiety is an acetal, which serves as a stable protecting group for an acetaldehyde fragment. Under mild acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde. This "masked" functionality allows for the execution of chemical transformations on other parts of the molecule without interference, providing a strategic advantage in multi-step syntheses.

This guide focuses on the most common and reliable method for its preparation: the direct N-alkylation of 3-nitropyrazole.

Retrosynthetic Analysis and Synthetic Strategy

The most logical approach to constructing the target molecule is through the formation of the N1-C bond. A retrosynthetic analysis reveals a straightforward disconnection to two commercially available or readily accessible starting materials: 3-nitropyrazole and an electrophilic 2,2-diethoxyethyl source.

G cluster_SMs TM 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Disconnect N1-C Alkyl Bond Disconnection TM->Disconnect Retrosynthesis SMs Starting Materials Disconnect->SMs SM1 3-Nitropyrazole (Nucleophile) SM2 2-Bromo-1,1-diethoxyethane (Electrophile)

Caption: Retrosynthetic pathway for the target molecule.

The core of the synthetic strategy is a nucleophilic substitution (SN2) reaction. The deprotonated 3-nitropyrazole acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane.

Mechanistic Insights: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles like 3-nitropyrazole presents a significant challenge: regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), potentially leading to a mixture of constitutional isomers that are often difficult to separate.[4]

The outcome of the reaction is governed by a delicate interplay of steric, electronic, and solvent effects.[4]

  • Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 atom. This electronically disfavors alkylation at N2, making the more distant N1 atom the more nucleophilic and preferred site of attack.

  • Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N2 atom, further favoring alkylation at the less encumbered N1 position.[4]

  • Reaction Conditions: The choice of base and solvent is critical for maximizing the yield of the desired N1 isomer. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the pyrazole without causing side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolate anion, which promotes a clean SN2 reaction.[4][5]

G cluster_input Controlling Factors cluster_output Reaction Outcome Electronic Electronic Effects (NO₂ is electron-withdrawing) Outcome Electronic->Outcome Favors N1 Steric Steric Hindrance (Group at C3) Steric->Outcome Favors N1 Conditions Reaction Conditions (Base, Solvent) Conditions->Outcome Maximizes N1 N1_Product Desired N1-Isomer (Major Product) N2_Product Undesired N2-Isomer (Minor Product) Outcome->N1_Product Outcome->N2_Product

Caption: Factors influencing N1 vs. N2 regioselectivity.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Supplier Recommendation
3-NitropyrazoleC₃H₃N₃O₂113.0826621-44-3CymitQuimica, MedchemExpress
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.072032-35-1Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21584-08-7Standard suppliers
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Standard suppliers
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Standard suppliers
Brine (Saturated aq. NaCl)NaCl58.447647-14-5Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Standard suppliers
Silica Gel (for column chromatography)SiO₂60.087631-86-9Standard suppliers
Synthesis Workflow

G Reactants 1. Charge Flask 3-Nitropyrazole, K₂CO₃, DMF Addition 2. Add Alkylating Agent Add 2-Bromo-1,1-diethoxyethane Reactants->Addition Reaction 3. Heat Reaction Stir at 60-70°C, Monitor by TLC Addition->Reaction Quench 4. Work-up: Quench Cool and pour into water Reaction->Quench Extract 5. Work-up: Extract Extract with Ethyl Acetate Quench->Extract Wash 6. Work-up: Wash Wash organic layer with brine Extract->Wash Dry 7. Dry & Concentrate Dry over Na₂SO₄, remove solvent Wash->Dry Purify 8. Purify Silica gel column chromatography Dry->Purify Product Final Product 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Purify->Product

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitropyrazole (1.13 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature to ensure good mixing.

  • Addition of Electrophile: Add 2-bromo-1,1-diethoxyethane (1.5 mL, 10.5 mmol, 1.05 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent until the starting 3-nitropyrazole spot is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc in Hexane) to afford 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole as a pure compound.

Characterization of the Final Product

The identity and purity of the synthesized 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C₉H₁₅N₃O₄[7]
Molecular Weight 229.23 g/mol [7]
Appearance Expected to be a pale yellow oil or solid
¹H NMR (CDCl₃)Predicted shifts: δ ~7.5 (d, 1H, pyrazole-H), ~6.9 (d, 1H, pyrazole-H), ~4.8 (t, 1H, CH(OEt)₂), ~4.3 (t, 2H, N-CH₂), ~3.6 (m, 4H, O-CH₂), ~1.2 (t, 6H, CH₃) ppm.
¹³C NMR (CDCl₃)Predicted shifts: δ ~155 (C-NO₂), ~135 (CH), ~110 (CH), ~101 (CH(OEt)₂), ~63 (O-CH₂), ~55 (N-CH₂), ~15 (CH₃) ppm.
Mass Spec (ESI+) m/z = 230.11 [M+H]⁺, 252.09 [M+Na]⁺

Troubleshooting and Optimization

  • Problem: Low yield or incomplete reaction.

    • Cause: Insufficient reaction time or temperature; moisture in the reaction.

    • Solution: Ensure all reagents and glassware are anhydrous. The reaction can be heated to a slightly higher temperature (e.g., 80 °C) or run for a longer duration (24 h). Confirm the quality of the alkylating agent, as it can degrade over time.

  • Problem: Formation of a significant amount of the N2-isomer.

    • Cause: While electronically and sterically disfavored, some N2-alkylation can occur, especially if reaction conditions are not optimal.

    • Solution: The described conditions (K₂CO₃ in DMF) strongly favor N1-alkylation.[4] If isomer separation is problematic, ensure the reaction temperature does not exceed 80 °C, as higher temperatures can sometimes reduce regioselectivity. Careful column chromatography is essential for separating the isomers.

Conclusion

The N-alkylation of 3-nitropyrazole with 2-bromo-1,1-diethoxyethane provides a reliable and efficient route to 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the synthesis can be directed to selectively yield the desired N1-substituted regioisomer. The resulting product is a valuable synthetic intermediate, possessing two distinct and orthogonal functional handles—the nitro group and the masked aldehyde—for the development of complex molecular architectures for pharmaceutical and materials science applications.

References

  • Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
  • ChemScene. (n.d.). 1-(2,2-Diethoxyethyl)-3-nitro-1h-pyrazole.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Sigma-Aldrich. (n.d.). 1-(2,2-Dimethoxyethyl)-1H-pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MedchemExpress. (n.d.). 3-Nitropyrazole | Biochemical Reagent.
  • Yin, C., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • CymitQuimica. (n.d.). CAS 26621-44-3: 3-Nitropyrazole.
  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives.
  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoles from 1,1-Diethoxyhex-2-yne and Hydrazine Derivatives.
  • Zhang, et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate.
  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
  • Mindiola, D. J., et al. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
  • Sukhanova, A. G., et al. (2023). REACTIONS OF 3-NITRO-1,2,4-TRIAZOLES WITH ALKYLATING AGENTS. 6. ALKYLATION OF A NEUTRAL HETEROCYCLE BY ALCOHOLS IN ACID MEDIA.
  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.
  • HETEROCYCLES. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT.
  • Unibo. (n.d.). Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light.
  • Macmillan Group - Princeton University. (n.d.). Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis.

Sources

Exploratory

"1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole chemical properties"

Topic: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Bifunctional Synthon for Fused N-Heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Bifunctional Synthon for Fused N-Heterocycle Synthesis

Executive Summary

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS: 1172869-35-0) is a specialized heterocyclic building block characterized by its orthogonal reactivity . It features an electron-deficient 3-nitropyrazole core coupled with a masked aldehyde (acetal) side chain at the N1 position.

This dual functionality makes it a high-value "lynchpin" intermediate in medicinal chemistry. It serves as a direct precursor to 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine , a critical scaffold for synthesizing fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines , which are prevalent in kinase inhibitors and bioactive alkaloids.

Physicochemical Specifications

The compound exists as a stable intermediate, typically isolated as a solid or viscous oil depending on purity. Its acetal group provides stability under basic conditions, while the nitro group offers a handle for reduction without affecting the masked aldehyde.

PropertyValueNote
CAS Number 1172869-35-0
Molecular Formula C₉H₁₅N₃O₄
Molecular Weight 229.23 g/mol
Exact Mass 229.1063
Predicted LogP 1.19Lipophilic, suitable for organic extraction
H-Bond Acceptors 6High polarity due to nitro/acetal oxygens
H-Bond Donors 0No labile protons (unless reduced)
Physical State Solid / Viscous OilDepends on crystallization solvent
Solubility DMSO, Methanol, DCMPoor water solubility

Synthetic Architecture & Logic

The synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a nucleophilic substitution reaction. The causality of this approach relies on the acidity of the pyrazole N-H proton (pKa ~14) and the electrophilicity of the bromoacetal.

Synthetic Logic:

  • Deprotonation: A mild base (Cesium Carbonate or Sodium Hydride) deprotonates the 3-nitropyrazole. The nitro group at C3 withdraws electron density, increasing the acidity of the N-H bond but also reducing the nucleophilicity of the resulting anion.

  • Alkylation: The pyrazole anion attacks the alkyl bromide. Regioselectivity (N1 vs. N2 alkylation) is governed by steric hindrance and electronic effects. The N1 isomer (distal to the nitro group) is generally thermodynamically favored, though mixtures can occur.

Synthesis Start 3-Nitro-1H-pyrazole (Nucleophile) Base Base (Cs2CO3 or NaH) DMF, 60-80°C Start->Base Reagent Bromoacetaldehyde diethyl acetal (Electrophile) Reagent->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Deprotonation & Mixing Product 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole Intermediate->Product N-Alkylation

Figure 1: Synthetic pathway for the N-alkylation of 3-nitropyrazole.

Reactivity Profile & Applications

The utility of this compound lies in its ability to undergo sequential, orthogonal transformations.

Pathway A: Nitro Reduction (The "Amine Switch")

The nitro group is reduced to a primary amine, yielding 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine .

  • Method: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/AcOH).

  • Significance: The resulting amine is a potent nucleophile. It can react with isocyanates, acyl chlorides, or sulfonyl chlorides to build libraries of drug candidates while keeping the acetal "masked."

Pathway B: Acetal Hydrolysis (The "Aldehyde Trigger")

Treatment with aqueous acid (HCl, TFA) removes the ethyl groups, releasing the reactive aldehyde.

  • Mechanism: Protonation of ethoxy oxygen -> Loss of EtOH -> Oxocarbenium ion -> Water attack -> Hemiacetal -> Loss of second EtOH -> Aldehyde.

  • Significance: The released aldehyde is an electrophile. If an amine is present on the same molecule (or a reaction partner), it can undergo cyclization .[1]

Pathway C: Fused Ring Synthesis (The "Killer App")

The combination of Pathway A and B allows for the construction of Pyrazolo[1,5-a]pyrimidines .

  • Step 1: Reduce Nitro to Amine.

  • Step 2: React Amine with a 1,3-dielectrophile (e.g., 1,3-diketone).

  • Result: Formation of a bicyclic system where the pyrazole nitrogen and the exocyclic amine nitrogen form the new ring.

Reactivity Core 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole Red Reduction (H2, Pd/C) Core->Red Acid Acid Hydrolysis (HCl/H2O) Core->Acid Alternative Path Amine 3-Amino-1-(2,2-diethoxyethyl) pyrazole Red->Amine Cyclization Cyclization with 1,3-Dicarbonyls Amine->Cyclization Aldehyde N-Acetal Deprotection (Aldehyde Release) Acid->Aldehyde Fused Pyrazolo[1,5-a]pyrimidine Scaffold Cyclization->Fused Drug Discovery Target

Figure 2: Divergent reactivity pathways leading to high-value fused heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

This protocol utilizes Cesium Carbonate to ensure high regioselectivity.

Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-nitro-1H-pyrazole (e.g., 5.0 g) in anhydrous DMF (50 mL).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation (solution may darken).

  • Alkylation: Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (Look for acetal triplet ~4.8 ppm and pyrazole protons).

Protocol 2: Catalytic Reduction to the Amine

A self-validating protocol for generating the air-sensitive amine intermediate.

Materials:

  • 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Pd/C (10% w/w, 0.1 eq by mass)

  • Methanol (Solvent)

  • Hydrogen Balloon (1 atm)

Procedure:

  • Inerting: Purge the reaction flask with Nitrogen gas.

  • Loading: Add the nitro-pyrazole substrate and Methanol. Carefully add Pd/C (Caution: Pyrophoric when dry; use wet support if possible).

  • Reduction: Evacuate N₂ and backfill with H₂ (balloon). Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2H approx) indicates completion.

  • Filtration: Filter through a Celite pad to remove catalyst. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate to yield the crude amine. Note: This amine is prone to oxidation; use immediately for downstream cyclization.

Safety & Handling

  • Hazards: The compound contains a nitro group, which can be energetic. While not classified as a primary explosive, standard precautions for nitro-heterocycles apply.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin/eye irritation.

  • Acetal Sensitivity: Avoid strong acids during storage, as accidental hydrolysis will release the aldehyde, leading to polymerization or degradation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2025).[2][3] National Institutes of Health. Link

  • General Pyrazole Synthesis: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, Vol. 88, p. 77 (2011). Link

  • Nitro Reduction Protocols: Reduction of Nitro Compounds. Organic Chemistry Portal. Link

  • Pomeranz-Fritsch Cyclization: Pomeranz–Fritsch Reaction and Modifications. Cambridge University Press. Link

  • Compound Data: 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole CAS Data. ChemScene.[4] Link

Sources

Foundational

Spectroscopic Data Guide: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

This is an in-depth technical guide on the spectroscopic characterization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole , a functionalized heterocyclic intermediate often used in the development of energetic materials and...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole , a functionalized heterocyclic intermediate often used in the development of energetic materials and bioactive pharmaceutical scaffolds.[1]

This guide synthesizes cheminformatics data, structural analog analysis, and standard synthetic protocols to provide a self-validating system for researchers.

CAS Registry Number: 1172869-35-0 Molecular Formula: C₉H₁₅N₃O₄ Molecular Weight: 229.23 g/mol [1]

Executive Summary & Application Context

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a specialized N-alkylated nitropyrazole.[1] Its structural significance lies in the acetal-protected aldehyde tail, which serves as a versatile handle for further functionalization (e.g., hydrolysis to an aldehyde followed by condensation to form fused ring systems like pyrazolo[1,5-d][1,2,4]triazines).[1]

For the analytical scientist, the primary challenge is confirming the regioselectivity of the alkylation (N1 vs. N2) and ensuring the integrity of the acid-sensitive acetal group during the workup.[1] This guide provides the spectroscopic fingerprints required to validate the structure and purity of the 3-nitro isomer.[1]

Synthetic Context & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample. The compound is typically synthesized via the N-alkylation of 3-nitro-1H-pyrazole with bromoacetaldehyde diethyl acetal in the presence of a base (e.g.,


 or 

) in DMF or acetonitrile.[1]
Critical Impurity Markers
  • Regioisomer (5-nitro): Alkylation of 3-nitropyrazole can yield the 5-nitro isomer (sterically less favored but possible).[1]

  • Hydrolysis Product: 1-(2,2-dihydroxyethyl)... or the aldehyde form, appearing if the acetal is exposed to acidic conditions (e.g.,

    
     with traces of HCl).[1]
    
  • Solvent Residues: DMF (2.89, 2.96, 8.03 ppm in

    
    ) or Ethanol.
    
Synthesis & Analysis Workflow

G Start 3-Nitropyrazole (Precursor) Reaction N-Alkylation (K2CO3, DMF, 80°C) Start->Reaction Reagent Bromoacetaldehyde diethyl acetal Reagent->Reaction Workup Aq. Workup & Extraction Reaction->Workup Product Crude 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Workup->Product Purification Column Chromatography (Hex/EtOAc) Product->Purification Analysis Spectroscopic Validation Purification->Analysis Analysis->Purification If Purity < 98%

Figure 1: Synthetic workflow and critical control points for generating the target analyte.

Spectroscopic Characterization

A. Proton Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum provides the most definitive structural proof. The spectrum is characterized by the distinct pyrazole coupling and the acetal "tail."

Solvent:


 (Reference: 7.26 ppm) or 

(Reference: 2.50 ppm).[1] Frequency: 400 MHz or higher recommended.
Expected Chemical Shifts & Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
H-5 Pyrazole CH7.50 – 7.65 Doublet (d)1H

Deshielded by adjacent N1; diagnostic for N-substitution.[1][2]
H-4 Pyrazole CH6.85 – 6.95 Doublet (d)1H

Shielded relative to H-5; vicinal to the nitro group.[1]
H-1' N-CH

4.25 – 4.35 Doublet (d)2H

Methylene linker; shift confirms N-alkylation.[1]
H-2' CH (OEt)

4.80 – 4.90 Triplet (t)1H

Acetal methine; characteristic downfield triplet.[1]
H-3' OCH

CH

3.45 – 3.75 Multiplet (m)4H-Diastereotopic methylene protons of the ethoxy groups.[1]
H-4' OCH

CH

1.15 – 1.25 Triplet (t)6H

Methyl terminals of the ethyl groups.[1]

Analyst Note: The coupling constant between H-4 and H-5 (


 Hz) is specific to the 1,3-substitution pattern.[1] If the product were the 5-nitro isomer, H-3 and H-4 would typically show a slightly different coupling (

Hz) and H-3 would be significantly shifted.[1]
B. Carbon-13 NMR ( C NMR)

Verifies the carbon skeleton and the presence of the nitro group (indirectly via C-3 shift).[1]

Solvent:


 (Reference: 77.16 ppm).
Carbon TypeShift (

, ppm)
Assignment
Aromatic C-NO

155.0 – 157.0 C-3 (Quaternary, attached to NO

)
Aromatic CH 132.0 – 134.0 C-5 (Adjacent to N1)
Aromatic CH 102.0 – 104.0 C-4 (Intermediate shielding)
Acetal CH 100.0 – 101.5 C-2' (Acetal carbon)
Aliphatic CH

62.0 – 64.0 O-CH

(Ethoxy methylenes)
Aliphatic CH

52.0 – 54.0 N-CH

(Linker)
Aliphatic CH

15.0 – 15.5 Methyl groups
C. Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or APCI.

  • Molecular Ion

    
    :  Calculated: 230.11; Observed: 230.1 
    
  • Sodium Adduct

    
    : 252.1 
    
  • Fragmentation Pattern:

    • Loss of

      
       group (
      
      
      
      ).[1]
    • Loss of

      
       (
      
      
      
      ).[1]
    • Cleavage of the acetal tail is common in high-energy collisions.[1]

D. Infrared Spectroscopy (FT-IR)

Used primarily to confirm the nitro group and the ether linkages.[1]

  • 
     (asymmetric):  1530 – 1550 cm
    
    
    
    (Strong)[1]
  • 
     (symmetric):  1340 – 1360 cm
    
    
    
    (Strong)[1]
  • 
     (Ether/Acetal):  1050 – 1150 cm
    
    
    
    (Broad/Strong)[1]
  • 
     (Pyrazole Ring):  1450 – 1500 cm
    
    
    
    [1]

Experimental Protocol for Validation

To ensure the data above is reproducible, follow this validation protocol.

Sample Preparation[1][2][3][4][5]
  • Solvent Selection: Use high-quality

    
     neutralized with silver foil or basic alumina if the sample is to be stored, as acid traces hydrolyze the acetal.
    
  • Concentration: Prepare a solution of 10 mg sample in 0.6 mL solvent for

    
    H NMR.
    
Regioisomer Differentiation (The "Self-Validating" Step)

The most common error is misidentifying the 5-nitro isomer as the 3-nitro target.[1]

  • Protocol: Run a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the N-CH

    
     signal (~4.3 ppm).
    
  • Analysis:

    • Target (3-Nitro): Irradiation of N-CH

      
       should show a strong NOE enhancement of the H-5  pyrazole proton (~7.6 ppm).[1]
      
    • Impurity (5-Nitro): Irradiation of N-CH

      
       will show NO  enhancement of the aromatic proton because the bulky nitro group at position 5 pushes the methylene group away or blocks the interaction with H-4.[1]
      

References

  • Compound Registry: CAS No. 1172869-35-0.[1] American Chemical Society.[3]

    • Source:

  • Synthesis of Nitropyrazole Analogs

    • Vatsadze, I. A., et al. (2015). "Synthesis of 1-(N-nitropyrazolyl)-1H-tetrazoles." Chemistry of Heterocyclic Compounds.
    • Source:[1]

  • NMR Reference for 3-Nitropyrazoles

    • Dalinger, I. L., et al. (2021). "N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block." RSC Advances. (Provides comparative shifts for 1-substituted-3-nitropyrazoles).
    • Source:[1]

  • General Acetal Alkylation Protocols

    • Campeau, L. C., et al. "Optimization of alkylation of thymine with bromoacetaldehyde diethyl acetal.
    • Source:[1]

Sources

Exploratory

Comprehensive NMR Characterization: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

This guide details the NMR characterization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., LRRK2 inhibitors) and energetic materials.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR characterization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., LRRK2 inhibitors) and energetic materials.[1]

The following analysis synthesizes fragment-based chemical shift principles with empirical data from analogous N-alkylated nitropyrazoles.

[1]

Structural Analysis & Numbering

Before interpreting spectra, we must establish the numbering scheme and electronic environment. The molecule consists of an electron-deficient 3-nitropyrazole core N-alkylated with a diethyl acetal tail.[1]

  • Core: 3-Nitro-1H-pyrazole (electron-withdrawing NO₂ group at C3).[1]

  • Tail: 2,2-Diethoxyethyl group attached at N1.[1]

  • Key Feature: The acetal functionality is acid-sensitive; NMR solvents must be acid-free (e.g., neutralize CDCl₃ with K₂CO₃ or use DMSO-d₆).[1]

Molecular Structure & Numbering[1][2]
  • N1: Pyrazole nitrogen attached to the alkyl chain.[1]

  • N2: Pyrazole nitrogen (pyridine-like).[1]

  • C3: Quaternary carbon bearing the Nitro group.[1]

  • C4: Methine carbon (between C3 and C5).

  • C5: Methine carbon (adjacent to N1).

  • C1': Methylene (N-CH₂).[1]

  • C2': Acetal Methine (CH).

  • Ethoxy Groups: Methylene (O-CH₂) and Methyl (CH₃).

1H NMR Analysis (Proton)

Solvent: DMSO-d₆ (Recommended for solubility and preventing acetal hydrolysis) or CDCl₃. Frequency: 400 MHz or higher recommended for clear resolution of acetal multiplets.[1]

Predicted Chemical Shifts & Assignments
Proton (H)Shift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-5 8.05 – 8.15 Doublet (d)1H

Deshielded by adjacent N1 and aromatic ring current.
H-4 7.05 – 7.15 Doublet (d)1H

Shielded relative to H-5; ortho to NO₂ group.
H-2' 4.85 – 4.95 Triplet (t)1H

Acetal methine; deshielded by two oxygen atoms.
H-1' 4.25 – 4.35 Doublet (d)2H

N-Methylene; deshielded by pyrazole nitrogen.
O-CH₂ 3.40 – 3.70 Multiplet (m)4H-Diastereotopic nature is possible but usually appears as a complex quartet/multiplet.[1]
CH₃ 1.05 – 1.15 Triplet (t)6H

Terminal methyls of the ethyl groups.
Expert Insight: The Regioisomer Check

Alkylation of 3-nitropyrazole often produces a mixture of 1,3-isomer (Target) and 1,5-isomer (Impurity).

  • 1,3-isomer (Target): The NO₂ is far from the N-alkyl group.[1] H-5 is a doublet.[1]

  • 1,5-isomer (Impurity): The NO₂ is adjacent to the N-alkyl group.[1] The H-1' (N-CH₂) signal will be significantly deshielded (shifted downfield by ~0.2–0.4 ppm) due to the steric and electronic proximity of the nitro group.[1]

  • Validation: Use a 1D NOE experiment. Irradiating the N-CH₂ (H-1') should enhance the H-5 signal in the 1,3-isomer.[1] If you see enhancement of H-4, you likely have the 1,5-isomer.[1]

13C NMR Analysis (Carbon)

Method: Broadband Decoupled (1H-decoupled).

Carbon (C)Shift (δ, ppm)Type (DEPT)Assignment Logic
C-3 155.0 – 158.0 CqQuaternary; attached to NO₂ (often weak/broad).
C-5 132.0 – 134.0 CHAromatic methine adjacent to N1.
C-4 103.0 – 105.0 CHAromatic methine; characteristic high-field shift for pyrazoles.
C-2' 100.0 – 101.5 CHAcetal carbon (dioxygenated).[1]
O-CH₂ 62.0 – 64.0 CH₂Ethoxy methylene carbons.
C-1' 52.0 – 54.0 CH₂N-Methylene attached to pyrazole.[1]
CH₃ 15.0 – 15.5 CH₃Terminal methyls.[1]

Assignment Logic & Correlation Workflow

The following diagram illustrates the logical flow for assigning the signals, ensuring the structure is correct and distinguishing it from the 1,5-isomer.

NMR_Assignment Sample Purified Sample (1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole) H_NMR 1H NMR Spectrum Sample->H_NMR Aromatic Aromatic Region (7.0 - 8.2 ppm) H_NMR->Aromatic Aliphatic Aliphatic Region (1.0 - 5.0 ppm) H_NMR->Aliphatic H5 H-5 (d, ~8.1 ppm) Deshielded by N1 Aromatic->H5 H4 H-4 (d, ~7.1 ppm) Couples to H-5 Aromatic->H4 Acetal Acetal CH (t, ~4.9 ppm) & N-CH2 (d, ~4.3 ppm) Aliphatic->Acetal Ethoxy Ethoxy Group (q ~3.5 ppm, t ~1.1 ppm) Aliphatic->Ethoxy NOE NOE Experiment Irradiate N-CH2 H5->NOE Acetal->NOE Validation Confirmation Enhancement of H-5? YES = 1,3-isomer (Correct) NO (or H-4) = 1,5-isomer NOE->Confirmation

Caption: Logical workflow for structural validation and regioisomer differentiation using 1H NMR and NOE.

Experimental Protocol: Preparation & Acquisition

Sample Preparation[1][3][4][5][6][7]
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Use 0.6 mL of DMSO-d₆ (preferred) or CDCl₃ .[1]

    • Critical: If using CDCl₃, filter it through basic alumina or add a micro-spatula tip of anhydrous K₂CO₃ to the tube. Acidic chloroform can hydrolyze the acetal to the aldehyde (CHO) within minutes, appearing as a singlet at ~9.8 ppm.

  • Tube: Standard 5mm NMR tube. Cap immediately to prevent moisture absorption (which degrades the acetal).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Troubleshooting & Impurities

Artifact/ImpurityChemical ShiftCause/Solution
Aldehyde Singlet ~9.8 ppmHydrolysis. The acetal has cleaved due to acid trace.[1] Fix: Prepare fresh sample in neutralized solvent.
Broad OH Variable (3-5 ppm)Ethanol. Byproduct of hydrolysis.[1]
Isomer (1,5) H-4/H-5 shifts alteredRegioisomer. Alkylation occurred at N2. Check NOE.
DMF Residuals 2.89, 2.73, 7.95 ppmSolvent Trap. High boiling point solvent from synthesis. Dry sample under high vacuum (>4h).

References

  • Synthesis of Nitropyrazoles:J. Org. Chem.2013, 78, 1693-1698.
  • NMR of Pyrazoles: Claramunt, R. M., et al.[2] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magn.[1] Reson. Chem.2014 , 52, 123. Link

  • Regioselectivity in Pyrazole Alkylation:J. Org. Chem.2017, 82, 8059.
  • Solvent Impurity Data: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512. Link

Sources

Foundational

A Methodological and Predictive Guide to the Solubility of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and bioavailability.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and bioavailability.[1] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of extensive public data on this specific molecule, this paper emphasizes predictive principles based on molecular structure and provides a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method.[2] We further present an illustrative analysis of hypothetical data to guide researchers in interpreting their results. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing the solubility of novel pyrazole derivatives.

Introduction: The Critical Role of Solubility

In both chemical synthesis and drug development, solubility is a pivotal parameter. For synthetic chemists, it dictates the choice of solvent for reactions, influences crystallization and purification, and impacts overall yield.[3] In the pharmaceutical realm, poor aqueous solubility is a primary contributor to low bioavailability for orally administered drugs, often leading to the failure of promising drug candidates in later stages.[4][5] More than 40% of new chemical entities are practically insoluble in water, making early and accurate solubility assessment essential.[5]

The target molecule, 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, belongs to the nitropyrazole class. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[6] The nitro-substitution often serves as a key synthetic handle for further functionalization, making this compound a potentially valuable building block.[6] Understanding its behavior in various organic solvents is paramount for its effective use in multi-step synthetic pathways and for the formulation of any subsequent active compounds.

Physicochemical Profile and Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[3] This involves assessing the intermolecular forces of the solute and matching them with a solvent capable of similar interactions.[7] An analysis of the structure of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole allows for a qualitative prediction of its solubility profile.

  • Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. It is polar and contains nitrogen atoms that can act as hydrogen bond acceptors.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It significantly increases the molecule's polarity and can participate in dipole-dipole interactions.

  • 1-(2,2-diethoxyethyl) Group: This N-substituent is an acetal. The ethyl chains provide lipophilic (non-polar) character, while the two ether oxygens can act as hydrogen bond acceptors. The overall contribution of this large group is a mix of non-polar and weakly polar characteristics.

Predictive Summary: The molecule possesses both highly polar (nitro-pyrazole) and moderately non-polar (diethoxyethyl) regions. This amphiphilic nature suggests it will exhibit limited solubility in the extremes of the polarity scale (e.g., highly non-polar hexanes or highly polar water). Its optimal solubility is anticipated in solvents of intermediate to high polarity, particularly those that are polar aprotic (e.g., acetone, ethyl acetate) or polar protic (e.g., ethanol, methanol).[8] Studies on the simpler 3-nitropyrazole show a similar trend, with maximum solubility in methanol and minimum in non-polar solvents like toluene and water.[9]

Diagram: Factors Influencing Solubility

G cluster_interaction Solute-Solvent Interactions Solute Molecular Structure Nitro-pyrazole Core (Polar, H-bond acceptor) Diethoxyethyl Group (Lipophilic, H-bond acceptor) Interaction Intermolecular Forces Dipole-Dipole Hydrogen Bonding Van der Waals Forces Solute->Interaction Solvent Solvent Characteristics Polarity (Dipole Moment) Protic vs. Aprotic (H-bond donor/acceptor ability) Solvent->Interaction Solubility Resulting Solubility Interaction->Solubility

Caption: Key molecular and solvent properties determining solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, an empirical measurement is necessary. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution.[2][10]

Principle of the Shake-Flask Method

The method involves adding an excess of the solid compound to a known volume of solvent.[2] The resulting slurry is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[11] After equilibrium, the solid phase is separated by filtration or centrifugation, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][12]

Experimental Workflow

G A Step 1: Preparation Add excess solid solute to a known volume of solvent in a vial. B Step 2: Equilibration Seal vials and place in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Agitation C Step 3: Phase Separation Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids. B->C Post-Equilibrium D Step 4: Dilution Accurately dilute the clear filtrate with the mobile phase to fall within the analytical calibration range. C->D Preparation for Analysis E Step 5: Quantification Analyze the diluted sample via a validated HPLC-UV method. D->E Injection F Step 6: Calculation Determine the concentration using a standard curve and apply the dilution factor to find the solubility. E->F Data Processing

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

  • Preparation of Vials:

    • Accurately weigh approximately 5-10 mg of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole into 4 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[2]

    • Causality: Using a significant excess ensures that the final solution is genuinely saturated. Verifying the presence of solid material at the end of the experiment is a critical validation step.[2]

    • Add exactly 2.0 mL of the desired organic solvent to each vial. Perform this for a range of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker with temperature control set to 25.0 ± 0.5 °C.

    • Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, a 48-hour period is recommended to ensure equilibrium.[12]

    • Causality: Constant temperature and prolonged agitation are crucial for reaching a true thermodynamic equilibrium, as opposed to a kinetically trapped supersaturated state.[11]

  • Sample Collection and Preparation:

    • Remove vials from the shaker and allow them to stand for 30 minutes to let heavier solids settle.

    • Withdraw approximately 1 mL of the supernatant using a glass syringe.

    • Immediately filter the solution through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter membrane.

    • Causality: Filtration is a critical step to separate the liquid and solid phases.[13] Using a chemically compatible filter prevents leaching of contaminants or adsorption of the analyte.

  • Quantification by HPLC-UV:

    • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

    • Sample Dilution: Dilute the filtered samples from Step 3 with the mobile phase to ensure the final concentration is within the linear range of the calibration curve. The dilution factor must be recorded accurately.

    • Analysis: Inject the standards and diluted samples onto an HPLC system equipped with a UV detector set to an appropriate wavelength (determined by a UV scan of the compound).

    • Causality: A validated HPLC method provides the necessary specificity and sensitivity for accurate quantification.[14] The standard curve ensures that the instrumental response is directly and linearly proportional to the concentration.

Data Presentation and Interpretation (Illustrative)

As no public data is available, the following table represents a realistic, hypothetical dataset for 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole to demonstrate proper data presentation and analysis.

Table 1: Illustrative Solubility Data at 25°C

SolventSolvent Polarity Index (Snyder)Solubility (mg/mL)Molar Solubility (mol/L)Solubility Class
n-Hexane0.1< 0.1< 0.0005Practically Insoluble
Toluene2.41.50.0070Sparingly Soluble
Dichloromethane3.145.20.211Soluble
Ethyl Acetate4.4110.50.516Freely Soluble
Acetone5.1155.80.728Freely Soluble
Acetonitrile5.898.60.461Soluble
Ethanol4.375.30.352Soluble
Methanol5.182.10.384Soluble

(Note: Data is hypothetical and for illustrative purposes only. Molecular Weight used for calculation: 214.22 g/mol )

Interpretation of Illustrative Results

The hypothetical data aligns with the predictions based on molecular structure.

  • Low Solubility in Non-Polar Solvents: The compound is practically insoluble in hexane, a non-polar solvent incapable of forming strong interactions with the polar nitro-pyrazole moiety.

  • Peak Solubility in Polar Aprotic Solvents: The highest solubility is observed in acetone and ethyl acetate. These solvents have strong dipole moments and can act as hydrogen bond acceptors for the pyrazole N-H (if present in tautomeric form) and ether oxygens, effectively solvating the molecule without the competing self-association seen in protic solvents.

  • Good Solubility in Polar Protic Solvents: Solubility in alcohols like ethanol and methanol is good but lower than in acetone. While these solvents can hydrogen bond, their own strong hydrogen-bonding networks must be disrupted to solvate the solute, which requires energy.

  • Intermediate Solubility: Dichloromethane and acetonitrile show good but not maximal solubility, reflecting their moderate polarity and interaction capabilities.

Conclusion

This guide establishes a robust framework for approaching the solubility of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. By combining theoretical prediction based on molecular structure with the empirical rigor of the shake-flask method, researchers can generate accurate and reliable solubility data.[10][15] This information is indispensable for optimizing reaction conditions, developing effective purification strategies, and informing early-stage drug formulation efforts.[4][16] The provided protocols and interpretive guidance are designed to be broadly applicable to other novel heterocyclic compounds where public data is scarce, empowering scientists to make data-driven decisions in their research and development endeavors.

References

  • Rowan. (n.d.). Predicting Solubility.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Attia, L., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Pan, L., et al. (2009).
  • BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in drug discovery.
  • Tariq, Q., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids.
  • Li, Y., & Gao, Y. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria.
  • Caflin, K. C., & Gauthier, E. (2020). Solubility Report of 1-Nitropyrazole (1-NP).
  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure-Based Design and Methods.
  • Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Shah, V. P., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Saleh, S. F. (2023). Answer to "How to measure solubility for drugs in oils/emulsions?".
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Properties.
  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole.
  • Habraken, C. L., & Janssen, J. W. A. M. (1973). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry.
  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1478-1481.
  • Fluorochem. (n.d.). 3-Nitro-1H-pyrazole.
  • ChemicalBook. (2025, July 24). 3-Nitro-1H-pyrazole.
  • BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • Agilent. (n.d.). Ultra-fast Solubility Sample Analysis using SPE-TOF.

Sources

Exploratory

Synthesis and Characterization of Novel Pyrazole Compounds: A Comprehensive Technical Guide

Introduction: The Pharmacological Imperative Pyrazoles are five-membered heterocyclic systems containing two adjacent nitrogen atoms. In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Imperative

Pyrazoles are five-membered heterocyclic systems containing two adjacent nitrogen atoms. In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets[1]. This moiety is the structural cornerstone of numerous blockbuster drugs, including the potent anti-inflammatory COX-2 inhibitor celecoxib, the anti-obesity agent rimonabant, and the antidepressant fezolamine[1].

For drug development professionals, the synthesis of novel pyrazole derivatives is not merely an exercise in ring closure; it is a strategic endeavor to optimize pharmacokinetics, enhance target affinity, and navigate intellectual property landscapes. This guide explores the mechanistic rationale, field-proven protocols, and rigorous characterization techniques required to synthesize pyrazole libraries with high purity and predictable regiochemistry.

Mechanistic Pathways & Strategic Selection

The selection of a synthetic route dictates the yield, scalability, and structural diversity of the final pyrazole library. As an application scientist, choosing between classical condensation and modern cycloaddition relies heavily on the symmetry of the starting materials and the desired substitution pattern.

The Classical Knorr Synthesis

First described in 1883, the Knorr synthesis remains the most widely utilized method for constructing the pyrazole core. It involves the acid-catalyzed cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazine or substituted hydrazines[2].

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole. While highly efficient for symmetrical 1,3-dicarbonyls, unsymmetrical substrates often suffer from poor regioselectivity, yielding a mixture of 3,5-disubstituted regioisomers[2][3].

1,3-Dipolar Cycloaddition

To circumvent the regioselectivity limitations of the Knorr synthesis, 1,3-dipolar cycloaddition has emerged as a superior modern approach[3]. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene (the dipolarophile)[4].

Mechanistic Causality: Nitrile imines are highly reactive and must be generated in situ, usually via the base-promoted dehydrohalogenation of hydrazonoyl halides. The subsequent [3+2] cycloaddition is a concerted process. The regiochemistry is strictly governed by the frontier molecular orbital (FMO) interactions (HOMO-LUMO energy gaps) and steric hindrance between the dipole and dipolarophile, reliably yielding 1,3,5-trisubstituted pyrazoles with excellent regiocontrol[3][4].

G N1 Hydrazine + 1,3-Dicarbonyl N2 Knorr Synthesis (Acid Catalyzed) N1->N2 Condensation N3 Regioisomeric Mixture (3,5-disubstituted) N2->N3 Cyclization N4 Hydrazonoyl Halide + Alkyne N5 1,3-Dipolar Cycloaddition (Base Promoted) N4->N5 in situ Nitrilimine N6 Regioselective Pyrazole (1,3,5-trisubstituted) N5->N6 Concerted [3+2]

Mechanistic pathways: Knorr synthesis vs 1,3-Dipolar Cycloaddition.

Quantitative Route Comparison

To facilitate data-driven decision-making in the laboratory, the following table summarizes the operational metrics of the primary pyrazole synthesis strategies[2][3][5].

Synthesis StrategyTypical YieldReaction TimeRegioselectivityKey Advantage
Classical Knorr 70 - 95%2 - 6 hoursPoor (if unsymmetrical)Broad substrate availability
1,3-Dipolar Cycloaddition 65 - 90%4 - 12 hoursExcellentAccess to complex, polysubstituted cores
Green Catalyzed Knorr (e.g., Nano-ZnO) 85 - 95%1 - 3 hoursModerate to GoodEnvironmentally benign, easy workup

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to ensure the reaction is proceeding as mechanistically intended.

Protocol A: Regioselective 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole via in situ generation of a nitrile imine[4].

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the hydrazonoyl halide and 1.2 mmol of the terminal alkyne in 15 mL of anhydrous dichloromethane (DCM).

  • Base Addition (Critical Step): Cool the mixture to 0°C using an ice bath. Add 1.5 mmol of triethylamine (Et₃N) dropwise over 10 minutes.

    • Causality: Dropwise addition at low temperatures prevents the rapid accumulation of the highly reactive nitrile imine, thereby suppressing its unwanted dimerization into a tetrazine side-product.

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

    • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the hydrazonoyl halide spot and the formation of a highly UV-active lower-Rf spot indicates successful cycloaddition.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure regioselective pyrazole.

Protocol B: Green Knorr Synthesis using Ammonium Chloride

This sustainable approach utilizes a benign catalyst to drive the cyclocondensation, minimizing toxic solvent waste[5].

  • Condensation: In a 25 mL flask, combine 1.0 mmol of the 1,3-dicarbonyl compound, 1.1 mmol of substituted hydrazine, and 20 mol% of ammonium chloride (NH₄Cl) in 10 mL of renewable ethanol[5].

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2-3 hours.

    • Causality: NH₄Cl acts as a mild proton source, activating the carbonyl carbon for nucleophilic attack without causing the degradation of sensitive functional groups often seen with harsh mineral acids (like H₂SO₄).

  • Isolation: Cool the mixture to room temperature, then pour it into 50 mL of crushed ice.

    • Validation: A solid precipitate should form immediately. If an oil separates, scratching the sides of the flask with a glass rod will induce crystallization.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to afford the pure pyrazole derivative[5].

Structural Characterization & Validation

Confirming the architecture of a novel pyrazole requires a multi-modal analytical approach to differentiate the cyclized product from open-chain intermediates (like hydrazones)[6][7].

Workflow S1 Crude Pyrazole Synthesis S2 Purification (Column/Recryst.) S1->S2 S3 FT-IR Spectroscopy (C=N, N-H bands) S2->S3 S4 NMR Spectroscopy (1H & 13C) S2->S4 S5 Mass Spectrometry (Molecular Ion) S2->S5

Self-validating workflow for pyrazole isolation and characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is the first line of validation. The formation of the pyrazole ring is characterized by the disappearance of the strong carbonyl (C=O) stretching bands (typically >1700 cm⁻¹) of the starting material. Successful cyclization is confirmed by the appearance of C=N stretching vibrations between 1550–1600 cm⁻¹ and, if the pyrazole is unsubstituted at the N1 position, a prominent N-H stretching band between 3100–3500 cm⁻¹[6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic feature of the pyrazole ring is the C4 proton (if unsubstituted), which typically resonates as a distinct singlet in the aromatic region, usually between δ 6.2 and 6.8 ppm depending on the electronic nature of adjacent substituents[7]. The absence of broad, downfield hydrazone N-H protons further validates complete cyclization.

    • ¹³C NMR: The skeletal carbons of the pyrazole ring provide distinct resonances. The C3 and C5 carbons generally appear between δ 135–150 ppm, while the more electron-rich C4 carbon appears further upfield, typically around δ 105–115 ppm[7].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to confirm the exact molecular weight. The presence of the definitive molecular ion peak[M+H]⁺ or [M-H]⁻ firmly validates the elemental composition of the synthesized pyrazole[7].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: mdpi.com URL:[Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives Source: jocpr.com URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: mdpi.com URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: nih.gov URL:[Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: jetir.org URL:[Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation Source: nih.gov URL:[Link]

Sources

Foundational

Mechanism of Nitration for Pyrazole Rings: An In-Depth Technical Guide

Abstract This guide provides a rigorous mechanistic analysis of pyrazole nitration, distinguishing between direct electrophilic aromatic substitution ( ) and the indirect N-nitration/rearrangement pathway. Designed for m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a rigorous mechanistic analysis of pyrazole nitration, distinguishing between direct electrophilic aromatic substitution (


) and the indirect N-nitration/rearrangement pathway. Designed for medicinal chemists and process engineers, it details the kinetic and thermodynamic factors governing regioselectivity (C-4 vs. C-3/5), elucidates the [1,5]-sigmatropic shift mechanism for isomer migration, and offers validated experimental protocols for synthesizing specific nitroisomers.

Introduction: The Pyrazole Reactivity Landscape

The pyrazole ring (


) presents a unique challenge in functionalization due to its 

-excessive nature combined with the presence of two distinct nitrogen atoms: the pyrrole-like N-1 (H-bearing, donor) and the pyridine-like N-2 (acceptor).
Electronic Distribution and Susceptibility[1]
  • C-4 Position: The most electron-rich carbon center, electronically analogous to the meta-position of pyridine but activated by the N-1 donor. It is the primary site for direct

    
    .
    
  • N-1 Position: The site of kinetic control. Deprotonation or direct attack by strong electrophiles leads to N-functionalization.

  • C-3/C-5 Positions: Generally deactivated towards direct electrophilic attack in the neutral species but accessible via rearrangement mechanisms or lithiation strategies.

Mechanistic Pathways

Pathway A: Direct Electrophilic Aromatic Substitution (C-4 Nitration)

Target: 4-Nitropyrazole Conditions: Mixed Acid (


), 

[1]

Direct nitration follows the classic


 mechanism. In strong acidic media, pyrazole exists predominantly as the pyrazolium ion (

). While the cation is highly deactivated, experimental evidence suggests the reaction often proceeds on the minute concentration of the free base in equilibrium, or requires forcing conditions to nitrate the cation directly.

Mechanism Steps:

  • Generation of Electrophile: Formation of the nitronium ion (

    
    ) from nitric and sulfuric acid.
    
  • Attack: The

    
     ion attacks the C-4 position, forming a resonance-stabilized sigma complex (Wheland intermediate).
    
  • Re-aromatization: A base (

    
    ) abstracts the proton from C-4, restoring the aromatic system.
    
Pathway B: N-Nitration and [1,5]-Sigmatropic Rearrangement (C-3 Nitration)

Target: 3(5)-Nitropyrazole Conditions: (1)


 (mild);[1] (2) Thermal rearrangement (

).[1][2]

Accessing the 3-position requires an indirect route. Direct nitration fails to place the nitro group at C-3 due to the electronic preference for C-4. Instead, the reaction is directed first to the nitrogen (kinetic product), followed by a thermal migration (thermodynamic equilibration to C-carbon).

Mechanism Steps:

  • N-Nitration: Reaction with acetyl nitrate (generated in situ) yields 1-nitropyrazole.

  • [1,5]-Sigmatropic Shift: Upon heating, the nitro group undergoes a concerted [1,5]-shift from N-1 to C-5 (which is tautomerically equivalent to C-3 in unsubstituted pyrazoles).

  • Tautomerization: The resulting 5-nitro-3H-pyrazole intermediate rapidly tautomerizes to the stable 3-nitropyrazole.

Visualization of Pathways

PyrazoleNitration Pyrazole Pyrazole (Start) N_Nitro 1-Nitropyrazole (Kinetic Product) Pyrazole->N_Nitro HNO3/Ac2O, 0°C (N-Attack) C4_Nitro 4-Nitropyrazole (SEAr Product) Pyrazole->C4_Nitro HNO3/H2SO4, 90°C (Direct SEAr) Intermediate 5-nitro-3H-pyrazole (Transient) N_Nitro->Intermediate [1,5]-Sigmatropic Shift (>140°C) C3_Nitro 3-Nitropyrazole (Thermodynamic Rearrangement) Intermediate->C3_Nitro Tautomerization

Caption: Divergent pathways for pyrazole nitration. Direct SEAr yields the 4-isomer, while N-nitration followed by thermal rearrangement yields the 3-isomer.

Regioselectivity & Substituent Effects[1][3][4]

The regiochemical outcome is heavily dictated by the interplay between electronic activation and steric hindrance.

FactorEffect on Nitration
Acidity of Medium High acidity (Mixed Acid) favors C-4 substitution (via free base or deactivated cation).
Reagent Type Acetyl nitrate (

) favors N-nitration due to lower activation energy and lack of strong protonation.
C-3/5 Substituents Bulky groups (e.g., t-Butyl) at C-3/5 can sterically hinder N-nitration or the subsequent rearrangement.
Temperature Low temp (

) favors N-nitro (kinetic).[1] High temp (

) drives rearrangement to C-nitro.

Critical Insight: The rearrangement of 1-nitropyrazole to 3-nitropyrazole is intramolecular.[3] Studies using


-labeled substrates confirm that the nitro group does not dissociate into the solvent but migrates along the ring face.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole (Direct Route)

Primary Reference: Adapted from standard procedures in J. Chem. Soc. & recent optimizations.

  • Preparation: In a 3-neck round bottom flask, charge Pyrazole (6.8 g, 0.1 mol) .

  • Acid Addition: Add conc.

    
     (11 mL)  dropwise with cooling (exothermic) to form pyrazole sulfate.
    
  • Nitration: Prepare a mixture of fuming

    
     (6.3 mL)  and oleum (20% 
    
    
    
    , 19 mL)
    . Add this dropwise to the pyrazole mixture while maintaining temp
    
    
    .
  • Reaction: Heat the mixture to 50-60°C for 1.5 to 2 hours.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice .

  • Isolation: Filter the white precipitate. Recrystallize from ethanol/water.

    • Expected Yield: 80-85%

    • Melting Point: 160-162°C

Protocol B: Synthesis of 3-Nitropyrazole (Rearrangement Route)

Primary Reference: Janssen, J. W. A. M., et al. J. Org. Chem. 1976.[1]

Step 1: N-Nitration

  • Dissolve Pyrazole (0.1 mol) in Acetic Acid (30 mL) .

  • Add Acetic Anhydride (0.15 mol) .

  • Cool to 0°C. Add fuming

    
     (0.12 mol)  dropwise.
    
  • Stir at 0-5°C for 2 hours. Pour into ice water.

  • Extract with DCM or filter solid 1-nitropyrazole. (Caution: Potentially unstable).

Step 2: Thermal Rearrangement

  • Dissolve 1-Nitropyrazole in a high-boiling inert solvent (e.g., Benzonitrile or Anisole ).

  • Heat to 170-180°C for 2-4 hours.

  • Cool and evaporate solvent under reduced pressure.

  • Recrystallize residue from water/ethanol.

    • Expected Yield: 70-80% (over 2 steps)[1]

Safety & Handling of Nitropyrazoles

WARNING: Polynitrated pyrazoles are energetic materials.[4] Even mononitro derivatives can possess high decomposition energies.

Hazard ClassMitigation Strategy
Thermal Instability Never heat dry nitropyrazoles in a closed system without blast protection.
Shock Sensitivity 1-Nitropyrazole is more sensitive than C-nitro isomers. Handle with plastic spatulas.
Acid Burns Mixed acid nitration generates extreme heat. Use active cooling and slow addition rates.

References

  • Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration.[2][5] The Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (1974). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes.

  • GuideChem. (2022). How to Synthesize 4-Nitropyrazole Efficiently? - Experimental Procedure.

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer Science & Business Media.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, a versatile and strategically designed building block for organic synthesis. We dissect the molecule's unique t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, a versatile and strategically designed building block for organic synthesis. We dissect the molecule's unique trifunctional nature—a stable pyrazole core, a readily transformable nitro group, and a masked aldehyde in the form of a diethyl acetal. This document furnishes researchers, medicinal chemists, and drug development professionals with both the conceptual framework and detailed experimental protocols necessary to leverage this reagent's full potential in constructing complex molecular architectures. The causality behind procedural choices is emphasized, ensuring that protocols are not merely prescriptive but also instructive.

Introduction: A Molecule of Strategic Importance

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with applications ranging from anti-inflammatory agents to oncology and neurotherapeutics.[1][2][3] The value of a pyrazole-based building block is significantly enhanced by the presence of orthogonal functional groups that can be selectively manipulated. 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole (Figure 1) is a prime example of such a reagent, engineered for synthetic efficiency.

  • The Pyrazole Core: Offers a stable, aromatic scaffold that is resistant to many reaction conditions and can participate in various coupling reactions.

  • The 3-Nitro Group: A powerful electron-withdrawing group that influences the reactivity of the pyrazole ring. More importantly, it serves as a robust synthetic precursor to a 3-amino-pyrazole, a key functional group for introducing diversity through amide bond formation, sulfonylation, or participation in further heterocycle synthesis.[4][5][6]

  • The 1-(2,2-Diethoxyethyl) Group: This diethyl acetal acts as a stable protecting group for a highly reactive acetaldehyde moiety. It is resilient to a wide range of non-acidic reagents, allowing for extensive modification of the nitro group before its unmasking.

This guide will detail the strategic unmasking and transformation of these functionalities.

Figure 1: Structural Overview and Key Reactive Sites

A diagram illustrating the principal components of the 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole molecule.

Physicochemical Properties and Safety Data

For any laboratory application, a clear understanding of a reagent's properties and handling requirements is paramount.

PropertyValueSource
CAS Number 1172869-35-0[7]
Molecular Formula C₉H₁₅N₃O₄[7]
Molecular Weight 229.23 g/mol [7]
Appearance Typically an oil or low-melting solid-
Storage Sealed in dry, 2-8℃[7]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[7]
Precautionary Statements P261, P280, P302+P352, P304+P340[7]

Expert Note: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Transformations & Strategies

The synthetic utility of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole stems from the ability to selectively address its functional groups. The general workflow involves initial modification at the nitro position, followed by unmasking the aldehyde for subsequent reactions.

Figure 2: Synthetic Transformation Workflow

A logical workflow demonstrating the primary synthetic pathways originating from the title compound.

workflow start 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole reduction Nitro Group Reduction (e.g., SnCl2·2H2O or H2/Pd-C) start->reduction Pathway A deprotection Acetal Deprotection (Acidic Hydrolysis) start->deprotection Pathway B amine_acetal 1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine reduction->amine_acetal nitro_aldehyde 3-Nitro-1H-pyrazole-1-acetaldehyde deprotection->nitro_aldehyde amine_functionalization Amine Functionalization (Acylation, Sulfonylation, etc.) amine_acetal->amine_functionalization Step 1 deprotection_after Acetal Deprotection (Acidic Hydrolysis) amine_functionalization->deprotection_after Step 2 final_product Bifunctional Pyrazole Derivative deprotection_after->final_product Step 3

Pathway A: Transformation of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical and frequently employed transformation. This unlocks a wealth of subsequent chemical modifications.

Causality of Method Selection:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for nitro group reduction in the presence of other functional groups. It is highly effective for aromatic nitro compounds and operates under conditions that leave the acetal group intact. It is often preferred in small- to medium-scale synthesis due to its simplicity and effectiveness.[6]

  • Catalytic Hydrogenation (H₂/Pd-C): This method is exceptionally clean, as the byproducts are gaseous or easily filtered. It is highly scalable and environmentally friendly ("green"). Caution must be exercised to ensure other reducible functional groups are not present in the molecule. The acetal is stable under these conditions.

The product of this reaction is 1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine (CAS 1174857-48-7), a valuable intermediate now primed for diversification.[8]

Pathway B: Deprotection of the Acetal Group

To reveal the aldehyde functionality, a simple acid-catalyzed hydrolysis is required.

Causality of Method Selection:

  • Acidic Hydrolysis (e.g., HCl, TFA, p-TsOH): Acetals are stable to bases and nucleophiles but are readily cleaved under acidic conditions.[9] The choice of acid and solvent (often aqueous THF or acetone) allows for controlled deprotection. This reaction is typically high-yielding and straightforward. The resulting aldehyde, 3-nitro-1H-pyrazole-1-acetaldehyde , is a potent Michael acceptor and electrophile, ready for reactions such as:

    • Reductive amination

    • Wittig olefination

    • Aldol and related condensation reactions

The Sequential Strategy: A Powerful One-Two Punch

The true power of this building block is realized when these transformations are used in sequence (Pathway A followed by Pathway B's chemistry). A typical synthetic plan would be:

  • Reduce the nitro group to the amine.

  • Functionalize the amine: Perform acylation, sulfonylation, urea formation, or use it as a nucleophile in an SₙAr reaction. This step introduces a desired molecular fragment.

  • Deprotect the acetal: Unmask the aldehyde under acidic conditions.

  • React the aldehyde: Use the newly formed aldehyde to connect another part of the target molecule, for example, via reductive amination to form a crucial linker.

This orthogonal approach allows for the controlled and stepwise construction of complex molecules around the central pyrazole scaffold, minimizing protecting group manipulations and shortening synthetic routes.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may be adapted and optimized for specific substrates and scales.

Protocol 1: Reduction of the Nitro Group to an Amine

Synthesis of 1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine

Reaction Scheme:

Materials:

  • 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq) and dissolve it in absolute ethanol (approx. 0.2 M concentration).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to 70-75 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: Gas evolution (CO₂) will occur.

  • A thick white precipitate of tin salts will form. Stir the biphasic mixture vigorously for 30 minutes.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine.[8]

Protocol 2: Acid-Catalyzed Deprotection of the Acetal

Synthesis of 3-Nitro-1H-pyrazole-1-acetaldehyde

Reaction Scheme:

Materials:

  • 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq) in THF (approx. 0.3 M) in a round-bottom flask with a magnetic stir bar.

  • Add an equal volume of 2 M aqueous HCl.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once deprotection is complete, add ethyl acetate to dilute the reaction mixture.

  • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is at pH 7-8.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 3-nitro-1H-pyrazole-1-acetaldehyde is often used directly in the next step due to the potential for instability of aldehydes. If purification is required, it can be attempted via careful flash column chromatography on silica gel.

Conclusion

1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole is a testament to the power of strategic molecular design. By incorporating two orthogonal, readily transformable functional groups onto a stable heterocyclic core, it provides an efficient and flexible entry point into a diverse range of complex pyrazole derivatives. The ability to first elaborate the latent amine functionality before revealing a reactive aldehyde group is a significant tactical advantage in multistep synthesis. The protocols and strategies outlined in this guide are intended to empower chemists to fully exploit this reagent's capabilities in their pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved March 7, 2024, from [Link]

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  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24103-24113. [Link]

  • Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2009). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 45(6), 629-659. [Link]

  • Sokolyuk, N. T., & Probst, M. I. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-886. [Link]

  • Bakulev, V. A., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][10]triazin-7(6H). Molecules, 25(18), 4272. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4169. [Link]

  • Bartko, J. C., et al. (2018). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Organic letters, 20(2), 320–323. [Link]

  • Fun, H.-K., et al. (2009). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E, 65(Pt 10), o2567. [Link]

  • Tang, Y., et al. (2019). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Dalton Transactions, 48(40), 15008-15014. [Link]

  • Kallman, N. J., & Portilla, J. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 27(17), 5483. [Link]

  • Dörmő, V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1056. [Link]

  • Kliachyna, M. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Jasiński, R., et al. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. Molecules, 27(5), 1640. [Link]

  • Kumar, A., et al. (2023). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 47(3), 1381-1386. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Ríos, M.-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Tang, Y., et al. (2019). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Dalton Transactions, 48, 15008-15014. DOI:10.1039/C9DT03138C. [Link]

  • Al-Hourani, B. J. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 8(1), 1-22. [Link]

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  • Jasiński, R., et al. (2021). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Symmetry, 13(12), 2397. [Link]

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Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

Abstract This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2] Pyrazole-containing drugs have demonstrated efficacy across a range of therapeutic areas, targeting enzymes like cyclooxygenases and kinases.[3] This document outlines several robust synthetic strategies, including the classical Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and modern multicomponent reactions. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to synthesize these valuable scaffolds. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[3] The continued exploration of pyrazole derivatives as potential therapeutic agents necessitates reliable and adaptable synthetic protocols.

Core Synthetic Strategies

The synthesis of the pyrazole ring can be achieved through several key disconnection approaches. The most common and historically significant methods involve the condensation of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophilic species. More contemporary methods leverage cycloaddition reactions and multicomponent strategies to achieve higher efficiency and molecular diversity.

Strategy 1: Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[6][7][8][9] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][9][10]

Mechanism Rationale: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups.[9][10] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.[10]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[4][10] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[10]

Protocol 1: General Procedure for the Knorr Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a representative synthesis using acetylacetone and a substituted hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.[11]

  • To the stirring solution, add the hydrazine derivative (1.0-1.1 eq) dropwise.[11][12] A slight exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[13]

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 1-4 hours.[11][13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[11]

  • Pour the cooled mixture into ice-cold water to precipitate the crude pyrazole product.[12][13]

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.[13][14]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[11][15]

Data Summary Table for Knorr Synthesis Variants:

1,3-DicarbonylHydrazineCatalystSolventYield (%)Reference
AcetylacetoneHydrazine HydrateNoneEthanolHigh[12]
Ethyl AcetoacetatePhenylhydrazineAcetic Acid1-PropanolHigh[13]
1-Phenyl-1,3-butanedionePhenylhydrazineAcetic AcidEthanol>90[16]
2,4-Pentanedione1-AdamantylhydrazineNoneEthanol85-95[11]

Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation & Intramolecular Cyclization Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Condensation Heat Heat (Reflux) Heat->Condensation Dehydration Dehydration Condensation->Dehydration Forms cyclic intermediate Precipitation Precipitation in Water Dehydration->Precipitation Aromatization Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: General workflow for the Knorr synthesis of pyrazole derivatives.

Strategy 2: Synthesis via 1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazole derivatives.[15] This strategy typically involves the reaction of a nitrile imine (as the 1,3-dipole) with an alkyne or an alkyne equivalent.[15]

Mechanism Rationale: The Huisgen [3+2] cycloaddition mechanism involves the concerted or stepwise addition of the 1,3-dipole across the π-system of the dipolarophile (the alkyne). The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne, often explained by frontier molecular orbital (FMO) theory. Using alkyne surrogates, such as α-bromoalkenes, can provide access to tetrasubstituted pyrazoles through a cycloaddition-elimination sequence.[15]

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitrile Imine Cycloaddition

This protocol describes a general procedure for the in-situ generation of a nitrile imine from a hydrazonoyl halide and its subsequent cycloaddition with a terminal alkyne.

Materials:

  • Hydrazonoyl Halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Triethylamine (Base)

  • Toluene or Tetrahydrofuran (THF) (Solvent)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable anhydrous solvent like toluene.

  • Cool the mixture in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the stirring solution. The triethylamine acts as a base to generate the nitrile imine in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium halide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15]

Mechanism of [3+2] Cycloaddition for Pyrazole Synthesis:

Cycloaddition_Mechanism cluster_alkyne cluster_surrogate Reactants Hydrazonoyl Halide + Alkyne NitrileImine Nitrile Imine (1,3-Dipole) Reactants->NitrileImine -HX Base Base (e.g., Et3N) Cycloaddition [3+2] Cycloaddition NitrileImine->Cycloaddition Pyrazoline Pyrazoline Intermediate (for alkyne surrogates) Cycloaddition->Pyrazoline Pyrazole Pyrazole Product Cycloaddition->Pyrazole Direct formation Aromatization Aromatization (e.g., -HBr) Pyrazoline->Aromatization Aromatization->Pyrazole

Caption: Mechanistic pathways for pyrazole synthesis via 1,3-dipolar cycloaddition.

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering high atom economy, procedural simplicity, and the ability to generate complex molecules in a single step.[17][18][19][20] Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives.

Rationale: MCRs for pyrazole synthesis often involve the one-pot combination of an aldehyde, a source of hydrazine, and a 1,3-dicarbonyl compound or a related active methylene species.[17] These reactions can be catalyzed by various agents, including acids, bases, or metal catalysts, and are often performed under environmentally benign conditions.[18][21]

Protocol 3: Three-Component Synthesis of Tetrasubstituted Pyrazoles

This protocol provides an example of a one-pot, three-component reaction to synthesize pyrazole derivatives.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Hydrazine Hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (10 mol%).

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Comparison of Synthetic Methodologies:

MethodKey FeaturesAdvantagesDisadvantages
Knorr Synthesis Condensation of 1,3-dicarbonyls and hydrazinesWell-established, simple, high yieldsPotential for regioisomer formation
1,3-Dipolar Cycloaddition Reaction of nitrile imines and alkynesHigh regioselectivity, broad substrate scopeRequires synthesis of precursors (e.g., hydrazonoyl halides)
Multicomponent Reactions One-pot combination of ≥3 starting materialsHigh efficiency, atom economy, molecular diversityOptimization can be complex

Safety and Handling

Hydrazine and its Derivatives: Hydrazine and its derivatives are toxic, corrosive, and potentially flammable.[22][23][24] They can be absorbed through the skin and are harmful if inhaled or ingested.[22][24]

  • Handling: Always handle hydrazine and its derivatives in a well-ventilated fume hood.[25][26] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, butyl rubber gloves, and a lab coat.[22]

  • Storage: Store away from oxidizing agents and acids.[22]

  • Spills: In case of a spill, isolate the area, remove ignition sources, and use appropriate absorbent material.[22]

  • Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations.[23]

Characterization and Purification

Purification:

  • Recrystallization: This is a common method for purifying solid pyrazole products.[11] The choice of solvent is crucial and often involves systems like ethanol/water.

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography on silica gel is effective.[15][27] Eluent systems typically consist of mixtures of hexanes and ethyl acetate.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be purified by forming a water-soluble salt with a dilute acid, washing away neutral organic impurities, and then re-precipitating the pyrazole by adding a base.[27]

Spectroscopic Characterization: The structure and purity of synthesized pyrazole derivatives must be confirmed using standard spectroscopic techniques.[28][29]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, confirming the substitution pattern on the pyrazole ring.[28][30][31][32]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for functional groups present in the molecule, such as C=N stretching in the pyrazole ring.[28][30][31]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structure elucidation.[28][32] High-resolution mass spectrometry (HRMS) confirms the elemental composition.[28]

Conclusion

The synthesis of pyrazole derivatives is a rich and evolving field, offering numerous pathways to this medicinally important heterocyclic system. The classical Knorr synthesis provides a reliable and straightforward entry, while 1,3-dipolar cycloadditions and multicomponent reactions offer enhanced control over substitution patterns and improved synthetic efficiency. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively synthesize a wide array of pyrazole derivatives for applications in drug discovery and materials science.

References

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Google Scholar.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024, March 14). ACS Publications. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI. Retrieved from [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. (n.d.). Academia.edu. Retrieved from [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). Google Scholar.
  • Knorr Pyrazole Synthesis. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022, August 8). ACS Publications. Retrieved from [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). National Institutes of Health. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). Google Scholar.
  • Synthesis of Pyrazole Heterocycles. (2020, August 28). Royal Society of Chemistry. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Google Books.
  • Experiment No 5 To synthesis and submit 1,3 Pyrazole. (n.d.). Slideshare. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Rsc.org. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. Retrieved from [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021, September 7). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Acetone hydrazone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013, September 5). ACS Publications. Retrieved from [Link]

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  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

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Sources

Method

"use of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole in click chemistry"

Application Note: Strategic Utilization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole as a Bifunctional Bioorthogonal Scaffold Executive Summary 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS 1172869-35-0) is a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole as a Bifunctional Bioorthogonal Scaffold

Executive Summary

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS 1172869-35-0) is a high-value heterocyclic building block that serves as a "Pro-Click" scaffold . Unlike direct click reagents (e.g., azides or alkynes), this molecule contains two latent reactive centers—a nitro group and a diethyl acetal —positioned on a pharmacologically active pyrazole core.

This guide details the specific protocols to activate these latent groups, transforming the molecule into a versatile linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Oxime/Hydrazone Ligation . Its unique structure allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) and bioconjugation.

Technical Profile & Mechanism

FeatureSpecification
Compound Name 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
CAS Number 1172869-35-0
Molecular Weight 229.23 g/mol
Core Scaffold 1H-Pyrazole (Aromatic Heterocycle)
Latent Group A 3-Nitro (-NO₂): Precursor to 3-Amino -> 3-Azido (Click-ready)
Latent Group B Acetal (-CH(OEt)₂): Masked Aldehyde for Carbonyl-Click Ligation
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Mechanistic Pathways

The utility of this scaffold lies in its divergent reactivity. Researchers can selectively activate one terminus while leaving the other inert, enabling controlled heterobifunctional coupling.

  • Pathway A (The "Azide-Click" Route): The nitro group is reduced to an amine, then diazotized to an azide. This creates a substrate for CuAAC to form 1,2,3-triazole-pyrazole hybrids, a privileged scaffold in kinase inhibition.

  • Pathway B (The "Carbonyl-Click" Route): The acetal is hydrolyzed to an aldehyde.[1] This electrophile reacts spontaneously with aminooxy- or hydrazide-functionalized biomolecules (e.g., proteins, antibodies) to form stable oxime or hydrazone linkages.

Experimental Protocols

Workflow 1: Activation of the Nitro Group for CuAAC

Objective: Transform the nitro group into an azide for click chemistry while preserving the acetal.

Step 1: Chemoselective Reduction (Nitro → Amine) Note: Avoid strong acids (e.g., Zn/HCl) to prevent premature acetal hydrolysis.

  • Dissolve: Dissolve 1.0 eq of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole in Methanol (0.1 M concentration).

  • Catalyst: Add 10 mol% Pd/C (10% wt).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane). The amine product will be more polar and fluorescent.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate in vacuo.

    • Yield Expectation: >90%[2][3]

    • Product: 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine.

Step 2: Diaz Transfer (Amine → Azide)

  • Dissolve: Dissolve the crude amine (1.0 eq) in Acetonitrile (0.2 M) at 0°C.

  • Reagents: Add t-BuONO (tert-butyl nitrite, 1.5 eq) followed by TMSN₃ (trimethylsilyl azide, 1.2 eq) dropwise.

    • Safety: Perform in a fume hood. Azides are potentially explosive; keep scale <1g.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄ and concentrate carefully (do not heat to dryness).

    • Result:3-Azido-1-(2,2-diethoxyethyl)-1H-pyrazole (Click-Ready Reagent).

Step 3: CuAAC Click Reaction

  • Mix: Combine the 3-Azido pyrazole (1.0 eq) and target Alkyne (1.1 eq) in t-BuOH/Water (1:1).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Incubate: Stir at RT for 12 hours.

  • Purification: Extract with DCM. Purify via silica gel chromatography.

Workflow 2: Activation of the Acetal for Bioconjugation

Objective: Unmask the aldehyde for ligation with aminooxy-tagged proteins or fluorophores.

Step 1: Acetal Deprotection [1]

  • Solvent: Dissolve the pyrazole scaffold in Acetone/Water (4:1).

  • Acid Hydrolysis: Add p-Toluenesulfonic acid (pTsOH) (10 mol%) or dilute HCl (1M, 0.5 eq).

  • Reaction: Heat to 50°C for 2 hours.

    • Mechanism:[4][5][6] The acetal hydrolyzes to release the reactive aldehyde and ethanol.

  • Neutralization: Cool to RT and neutralize with saturated NaHCO₃.

  • Isolation: Extract with DCM. The product is 2-(3-nitro-1H-pyrazol-1-yl)acetaldehyde .

Step 2: Oxime Ligation (Click)

  • Buffer: Dissolve the aldehyde (1.0 eq) and the Aminooxy-ligand (e.g., R-O-NH₂, 1.2 eq) in Phosphate Buffer (pH 6.5) / DMSO (9:1).

  • Catalyst (Optional): Add 10 mM Aniline to accelerate the reaction.

  • Reaction: Incubate at RT for 4–16 hours.

  • Result: Formation of a stable Oxime bond (C=N-O).

Visualization of Reaction Pathways

PyrazolePathways Start 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole (Bifunctional Scaffold) Amine Intermediate: 3-Amino-pyrazole Start->Amine Pd/C, H2 (Nitro Reduction) Aldehyde Reactive Electrophile: Pyrazole-Acetaldehyde Start->Aldehyde H+, H2O (Deprotection) Azide Click Reagent: 3-Azido-pyrazole Amine->Azide t-BuONO, TMSN3 (Diazotization) Triazole Final Product A: 1,2,3-Triazole Hybrid (via CuAAC) Azide->Triazole Alkyne, Cu(I) (Click Chemistry) Oxime Final Product B: Oxime Conjugate (via Carbonyl-Click) Aldehyde->Oxime R-O-NH2 (Ligation)

Figure 1: Divergent synthetic workflows for transforming the 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole scaffold into functional "click" products.

Critical Considerations & Troubleshooting

IssueCauseSolution
Premature Acetal Hydrolysis Acidic conditions during nitro reduction (e.g., using Zn/HCl).Use neutral hydrogenation (Pd/C + H₂ ) or Zn/NH₄Cl in Ethanol.
Low Azide Yield Instability of the diazonium intermediate.Maintain temperature at 0°C during nitrite addition. Use Acetonitrile as solvent to stabilize the intermediate.
Incomplete Click Reaction Copper catalyst oxidation.Always prepare fresh Sodium Ascorbate solution. Degas solvents with Nitrogen/Argon.
Aldehyde Polymerization Aldehydes can self-condense at high pH.Store the deprotected aldehyde in solution at low temperature (-20°C) or react immediately.

References

  • Synthesis of Aminopyrazoles

    • Title: "Recent advances in aminopyrazoles synthesis and functionaliz
    • Source:Current Organic Chemistry
    • URL:[Link]

  • Azide Synthesis Protocol

    • Title: "Rapid and Safe Synthesis of Organic Azides
    • Source:Organic Syntheses
    • URL:[Link]

  • Acetal Deprotection Guide

    • Title: "Protecting Groups: Acetals and Ketals - Deprotection Protocols"
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Click Chemistry Overview

    • Title: "Click Chemistry: Diverse Chemical Function
    • Source:Angewandte Chemie Intern
    • URL:[Link][7]

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Application

Introduction: The Pyrazole Scaffold in Drug Discovery

Strategic Development of Pyrazole-Based Kinase Inhibitors: From Scaffold Design to High-Throughput Screening The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Development of Pyrazole-Based Kinase Inhibitors: From Scaffold Design to High-Throughput Screening

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, specifically its capacity to act simultaneously as a hydrogen bond donor and acceptor, confer highly favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This structural versatility allows pyrazoles to form robust interactions within the ATP-binding pockets of various kinases, making them indispensable in the development of targeted anticancer therapies 1[1].

Clinical success stories, such as the BRAF inhibitor encorafenib and the Akt1 inhibitor afuresertib, underscore the clinical viability of pyrazole derivatives. Recently, the focus has shifted toward targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK8, which are frequently dysregulated in colorectal, breast, and ovarian cancers2[2].

Rational Design and Structure-Activity Relationship (SAR) Logic

The design of pyrazole-based inhibitors requires a delicate balance between target affinity and metabolic stability. A common challenge in early-stage development is the high efflux ratio and off-target affinity for Cytochrome P450 (CYP450) enzymes.

Causality in SAR: To mitigate CYP450 inhibition, we strategically introduce electron-withdrawing groups (e.g., trifluoromethyl or halogens) to decrease the electron density on the pyrazole ring. Furthermore, while N-alkylation often increases in vitro potency, it frequently results in high P-glycoprotein (P-gp) efflux rates. Substituting the N-alkyl group with an N-pyridinyl or sterically hindered moiety (e.g., cyclobutyl) significantly reduces efflux while maintaining the critical hydrogen-bonding network required for kinase inhibition 2[2].

G Target Target Identification (e.g., CDK2, CDK8) HTVS High-Throughput Virtual Screening Target->HTVS Structural Data Synthesis Scaffold Synthesis (Suzuki-Miyaura) HTVS->Synthesis Hit Compounds Assay In Vitro Kinase Assay (ADP-Glo) Synthesis->Assay Purified Pyrazoles Lead Lead Optimization & SAR Profiling Assay->Lead IC50 & Selectivity Lead->Synthesis Rational Redesign

Workflow for the rational discovery of pyrazole-based kinase inhibitors.

High-Throughput Virtual Screening (HTVS) & ADME Profiling

Before committing resources to complex syntheses, High-Throughput Virtual Screening (HTVS) is employed to filter vast chemical libraries. For CDK8 inhibitor discovery, HTVS accelerates the identification of Type I and Type II inhibitors by evaluating binding energetics and ADME properties in silico3[3].

Protocol: HTVS for CDK8 Inhibitors

  • Ligand Preparation: Import pyrazole libraries (e.g., from PubChem) into Schrödinger's Maestro. Use LigPrep to generate tautomers and ionization states at physiological pH (7.0 ± 2.0) using the OPLS3 force field to ensure structural accuracy 4[4].

  • Protein Preparation: Retrieve CDK8 crystal structures (e.g., PDB ID: 4F7S). Remove water molecules beyond 5 Å of the active site, add missing hydrogen atoms, and assign bond orders.

  • Grid Generation: Define the receptor grid box centered on the ATP-binding pocket (e.g., coordinates X: 28.28, Y: 2.84, Z: -5.22)5[5].

  • Docking & Scoring: Execute Glide HTVS docking. Filter the top 10% of compounds based on GlideScore to isolate candidates with the highest thermodynamic binding probability.

  • ADME Prediction: Route the top hits through the QikProp module to predict oral absorption, blood-brain barrier permeability, and lipophilicity, ensuring only drug-like candidates proceed to synthesis 3[3].

Synthetic Methodologies: Constructing the Pyrazole Core

While classical Knorr cyclocondensation remains foundational, modern late-stage functionalization relies heavily on palladium-catalyzed cross-coupling. The bromine atom at the 4- or 5-position of the pyrazole ring serves as a versatile handle for introducing molecular diversity 6[6].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-butyl-1H-pyrazole Rationale: This protocol allows for the rapid generation of a library of 5-aryl/heteroaryl pyrazoles to probe the hydrophobic sub-pockets of the kinase active site.

  • Setup: To an oven-dried Schlenk flask, add 5-bromo-1-butyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 mmol)6[6].

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times. Causality: This prevents the oxidative deactivation of the Pd(0) catalytic species by atmospheric oxygen, ensuring high yields.

  • Solvent Addition: Inject 10 mL of degassed dimethoxyethane (DME) or a 1,4-dioxane/water (4:1) mixture via syringe7[7].

  • Reaction: Heat the mixture to 80 °C under continuous stirring for 12–24 hours. Monitor progression via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient)7[7].

In Vitro Biological Evaluation: Kinase Inhibition Assays

To validate the synthesized compounds, we utilize the ADP-Glo™ Kinase Assay.

Causality in Assay Selection: Unlike radiometric assays, ADP-Glo is universally applicable to any kinase because it directly quantifies the ADP produced during the kinase reaction. The luminescence generated is directly proportional to kinase activity, providing a highly sensitive, self-validating readout for IC₅₀ determination7[7].

Pathway CyclinA Cyclin A2 Complex CDK2/Cyclin A2 Complex (Active) CyclinA->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Rb Protein (Unphosphorylated) Complex->Rb Phosphorylation pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor (Active) Rb->E2F Releases SPhase S-Phase Progression (DNA Replication) E2F->SPhase Gene Transcription Inhibitor Pyrazole Inhibitor (ATP-competitive) Inhibitor->Complex Blocks ATP Site

CDK2/Cyclin A2 signaling pathway modulated by ATP-competitive pyrazole inhibitors.

Protocol: ADP-Glo Kinase Assay for CDK2/Cyclin A2

  • Reagent Preparation: Prepare a 1X kinase buffer containing CDK2/Cyclin A2 enzyme, ATP, MgCl₂, and the specific substrate peptide 8[8].

  • Compound Dilution: Serially dilute the pyrazole inhibitors in DMSO. Critical Step: Maintain final DMSO concentration <1% in the assay well to prevent enzyme denaturation7[7].

  • Reaction Initiation: In a 384-well plate, combine 1 µL of inhibitor, 2 µL of enzyme/substrate mix, and 2 µL of ATP. Incubate at 30 °C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min)7[7].

  • Quantification: Measure luminescence using a microplate reader. Plot the percentage of inhibition against the log of inhibitor concentration to calculate the IC₅₀.

Quantitative Data Summary The table below summarizes the inhibitory efficacy of representative pyrazole-based compounds against their respective kinase targets, demonstrating the broad applicability of the scaffold:

Compound / DrugTarget KinaseIC₅₀ / Kᵢ ValueKey Structural Feature
Afuresertib Akt1Kᵢ = 0.08 nMPyrazole core with flexible amine
Compound 2 Akt1IC₅₀ = 1.3 nMRigidified afuresertib analogue
Compound 15 CDK2Kᵢ = 5.0 nMN,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine
Compound 4 CDK2/Cyclin A2IC₅₀ = 3.82 µMSulfonamide-substituted pyrazole
Compound 8 Aurora AIC₅₀ = 35 nMMethylisoxazole-pyrazole hybrid

References

  • Source: nih.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Source: chemmethod.
  • Source: benchchem.
  • Source: benchchem.
  • Source: rsc.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

Method

Application Note: Orthogonal Functionalization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It treats 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole as a high-value "linchpin" scaffold, enabling t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It treats 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole as a high-value "linchpin" scaffold, enabling the independent construction of a pharmacophore "head" and a solubilizing "tail."

Executive Summary

The molecule 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS: 1172869-35-0) represents a versatile bifunctional linchpin for the synthesis of bioactive N-heterocycles. Unlike simple pyrazoles, this scaffold possesses two chemically distinct "handles" that can be actuated orthogonally:

  • The "Head" (C-3 Nitro): A masked exocyclic amine, serving as the primary attachment point for hinge-binding motifs or electrophilic warheads.

  • The "Tail" (N-1 Acetal): A masked aldehyde, stable to basic and reductive conditions, which can be activated late-stage to append solubilizing groups (e.g., morpholines, piperazines) via reductive amination.

This guide details the protocols for the chemoselective reduction of the nitro group (preserving the acid-sensitive acetal) and the subsequent activation of the acetal for library diversification.

Chemical Architecture & Reactivity Map

The scaffold presents three distinct sites for functionalization. Understanding the electronic interplay between these sites is critical for yield optimization.

Figure 1: Reactivity landscape of the scaffold. Note that the Nitro group deactivates the ring, making C-4 halogenation sluggish unless the nitro is reduced first.

Critical Quality Attributes (CQA)

  • Acetal Stability: The diethyl acetal is stable to base (NaOH,

    
    ) and reduction (
    
    
    
    ,
    
    
    ), but hydrolyzes rapidly in aqueous acid (pH < 4).
  • Nitro Reduction: Standard acidic reductions (

    
    , 
    
    
    
    ) will destroy the acetal . Neutral conditions are mandatory if the acetal is to be preserved.
  • Regiochemistry: The N-1 substituent is fixed. No tautomerism issues exist at N-1/N-2, simplifying structural analysis compared to unsubstituted pyrazoles.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving Acetal)

Objective: Convert the C-3 nitro group to an amine without hydrolyzing the N-1 acetal. Mechanism: Catalytic hydrogenation or Zinc-mediated single electron transfer under neutral buffered conditions.

Materials:

  • Starting Material: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) OR Zinc dust (activated)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Buffer (for Zn method): Ammonium Chloride (

    
    ) saturated aq. solution.
    

Method 1: Hydrogenation (Cleanest Profile)

  • Dissolution: Dissolve 1.0 g (4.36 mmol) of starting material in 20 mL of EtOH.

  • Catalyst Addition: Under an Argon blanket, carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
    • Monitoring: TLC (50% EtOAc/Hex) will show the disappearance of the non-polar nitro compound and the appearance of the polar, UV-active amine (ninhydrin stain positive).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with EtOH.

  • Concentration: Concentrate the filtrate in vacuo at <40°C.

    • Result: The 3-amino-acetal is obtained as a pale yellow oil/solid. It is prone to oxidation; use immediately or store under Argon at -20°C.

Method 2: Zinc/Ammonium Chloride (Robust & Scalable)

  • Setup: Dissolve 1.0 g of starting material in 30 mL of EtOH/Water (3:1).

  • Reagent: Add

    
     (2.3 g, 10 eq) followed by Zinc dust (1.4 g, 5 eq) in portions.
    
    • Note: The reaction is exothermic. Use a water bath if temperature exceeds 40°C.

  • Reaction: Stir vigorously for 1–2 hours.

  • Workup: Filter off excess Zinc/Zinc oxide. Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc (3x). Dry over

    
     and concentrate.
    
Protocol B: Acetal Hydrolysis & Reductive Amination ("Tail" Functionalization)

Objective: Unmask the aldehyde and attach a solubilizing group (e.g., morpholine). Timing: This step is best performed after the C-3 amine has been acylated/protected to prevent self-polymerization.

Step 1: Hydrolysis

  • Dissolution: Dissolve the acetal-containing intermediate in THF (10 volumes).

  • Acidification: Add 1M aqueous HCl (5 volumes).

  • Reaction: Stir at RT for 1–3 hours.

    • Monitoring: TLC will show a new spot (aldehyde). LCMS may show the hydrate form

      
      .
      
  • Neutralization: Carefully neutralize with saturated

    
     to pH 7–8.
    
  • Extraction: Extract with DCM. The aldehyde is often unstable; proceed immediately to Step 2.

Step 2: Reductive Amination (One-Pot) Alternatively, perform Hydrolysis and Amination in one pot to avoid isolating the unstable aldehyde.

  • Mixture: In a vial, combine:

    • Acetal precursor (1.0 eq)

    • Amine partner (e.g., Morpholine, 1.2 eq)

    • Solvent: DCM/Acetic Acid (10:1 ratio) or DCE.

    • Water (from aqueous acid in hydrolysis) must be removed if using moisture-sensitive reducing agents, but STAB (below) tolerates it.

  • Deprotection in situ: If starting with acetal, add 5% TFA/Water (1:1) and stir for 1h, then dilute with DCM.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 2.0 eq).

  • Reaction: Stir at RT overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM. Purify via flash chromatography (DCM/MeOH gradient).
    
Protocol C: C-4 Halogenation (The "Body" Modification)

Objective: Introduce a Bromine or Iodine at C-4 for Suzuki coupling. Context: Electrophilic Aromatic Substitution (EAS) is difficult on the nitro-pyrazole (electron-deficient). It is highly efficient on the amino-pyrazole or amido-pyrazole .

Protocol (on 3-acylamino-pyrazole):

  • Dissolution: Dissolve the substrate (with C-3 protected as amide) in DMF or Acetonitrile.

  • Reagent: Add N-Bromosuccinimide (NBS, 1.05 eq).

  • Reaction: Stir at 0°C to RT for 1 hour. The C-4 position is highly activated by the C-3 nitrogen.

  • Workup: Dilute with water, filter the precipitate (product), and wash with water.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Acetal Hydrolysis during Reduction Acidic media or workup.Use Neutral conditions (

in EtOH). Avoid

. Ensure solvent is acid-free.
Low Yield in Reductive Amination Aldehyde instability/polymerization.Do not isolate the aldehyde. Use a "telescoped" one-pot deprotection/amination protocol.
No Reaction at C-4 (Halogenation) Ring deactivation by Nitro group.Reduce the Nitro group to an Amine/Amide before attempting halogenation.
Formation of Fused Rings Intramolecular attack.If C-3 amine is free and acetal is hydrolyzed, the amine may attack the aldehyde. Keep C-3 protected (e.g., Boc or Amide) during acetal manipulation.

References

  • ChemScene. "1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole Product Page." Accessed Oct 2025. Link

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (General pyrazole reactivity).[1][2][3][4][5][6]

  • BenchChem. "Pomeranz-Fritsch Reaction Protocols." Accessed Oct 2025. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Link

  • National Institutes of Health (PMC). "Substituted Pyrazoles and Their Heteroannulated Analogs." Molecules, 2021. Link

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole synthesis"

Topic: Improving the yield of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole synthesis Ticket ID: PYR-NITRO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Challenge of the "Unforgiving...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole synthesis

Ticket ID: PYR-NITRO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Challenge of the "Unforgiving" Nitrogen

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is stalling, yielding black tar, or producing an unacceptable ratio of regioisomers.

This transformation is a classic "deceptively simple" alkylation. On paper, it is a nucleophilic substitution between 3-nitro-1H-pyrazole and bromoacetaldehyde diethyl acetal . In practice, it is a battle against two forces:

  • Regioselectivity (N1 vs. N2): The 3-nitro group creates an electronic bias, but the tautomeric equilibrium of the pyrazole ring often leads to significant formation of the unwanted 5-nitro isomer (N2-alkylation).

  • Acetal Fragility: The product contains a diethyl acetal, which is chemically robust to base but extremely sensitive to acid and heat, leading to polymerization or hydrolysis during workup.

This guide synthesizes field-proven protocols with mechanistic insights to help you maximize yield and purity.

Core Protocol: The "Golden Standard" Workflow

Before troubleshooting, ensure your baseline protocol aligns with the industry-standard "Cesium Effect" method. This approach typically yields 85-92% conversion with an N1:N2 ratio >10:1.

Optimized Reaction Conditions
ParameterRecommended SettingScientific Rationale
Base Cesium Carbonate (

), 1.5 – 2.0 eq
The large

cation stabilizes the pyrazolate anion and improves solubility in polar aprotic solvents, often enhancing N1 selectivity compared to

or

[1].
Solvent DMF (Anhydrous), 0.2 M – 0.5 MPolar aprotic solvents dissociate the ion pair, increasing nucleophilicity. DMF is superior to MeCN for solubility at required temperatures.
Reagent Bromoacetaldehyde diethyl acetal (1.2 eq)Excess reagent drives kinetics. Chloro-analogs are too slow; Iodo-analogs are unstable.
Catalyst Potassium Iodide (KI), 0.1 eqFinkelstein reaction in situ converts trace chlorides to iodides and activates the bromide, speeding up the reaction at lower temps (preventing thermal degradation).
Temp 60°C – 80°CHigh enough to overcome the activation energy of the electron-deficient pyrazole, but low enough to prevent acetal decomposition.

Visualizing the Mechanism & Regioselectivity

To fix the yield, you must understand the competition between the N1 and N2 pathways.

PyrazoleAlkylation Start 3-Nitro-1H-pyrazole (Tautomer Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS_N1 TS: N1 Attack (Sterically Favored) Anion->TS_N1 Major Pathway (Thermodynamic) TS_N2 TS: N2 Attack (Sterically Hindered by Nitro) Anion->TS_N2 Minor Pathway (Kinetic/Chelation) Prod_N1 Product A (Target): 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole TS_N1->Prod_N1 Prod_N2 Product B (Impurity): 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrazole TS_N2->Prod_N2

Caption: Mechanistic pathway showing the bifurcation between the desired N1-alkylation (Target) and the N2-alkylation (Impurity). The 3-nitro group sterically hinders N2 but also inductively withdraws electron density.

Troubleshooting Guides (Q&A)

Ticket #101: "I am getting a 50:50 mixture of isomers. How do I favor the N1 product?"

Diagnosis: You are likely operating under kinetic control or using a base/solvent system that encourages tight ion-pairing (e.g.,


 in THF). The N2 position (adjacent to the nitro group) is electronically distinct. While the nitro group is electron-withdrawing (making N2 less nucleophilic), the steric bulk of the acetal usually favors the distal N1 position. However, high temperatures or "naked" anions can erode this selectivity.

Corrective Actions:

  • Switch to Cesium: Replace

    
     or 
    
    
    
    with
    
    
    . The "Cesium Effect" is well-documented in pyrazole chemistry to favor the thermodynamically stable N1-alkylated product [2].
  • Thermodynamic Equilibration: Run the reaction at 80°C in DMF . While lower temperatures usually favor selectivity in other systems, here, ensuring the system has the energy to reach the thermodynamic minimum (N1 product) often helps, provided you don't degrade the acetal.

  • Concentration Check: Dilute the reaction to 0.2 M . High concentrations can lead to aggregation that masks steric hindrance, allowing more N2 attack.

Ticket #102: "The reaction turns black and yield is <30%."

Diagnosis: This is a classic symptom of acetal degradation or thermal decomposition of the nitro-pyrazole.

  • Acetal Sensitivity: Acetals are stable to base but will hydrolyze to the aldehyde in the presence of trace acids or Lewis acids. The aldehyde then polymerizes (tar).

  • Nitro-pyrazole Instability: Nitro-azoles can undergo oxidative degradation at high temperatures (>100°C).

Corrective Actions:

  • Check Reagent Quality: Ensure your bromoacetaldehyde diethyl acetal is not brown/acidic. Distill it if necessary or wash with dilute

    
     prior to use.
    
  • Temperature Limit: Do strictly NOT exceed 90°C . The sweet spot is 60-75°C.

  • Inert Atmosphere: Run strictly under Nitrogen/Argon. Oxygen can accelerate radical decomposition of nitro-compounds in hot DMF.

Ticket #103: "I cannot separate the N1 and N2 isomers by column chromatography."

Diagnosis: The 3-nitro (N1 product) and 5-nitro (N2 product) isomers often have very similar Rf values (typically


) in standard Hexane/EtOAc systems.

Corrective Actions:

  • Change the Stationary Phase: If possible, use C18 Reverse Phase silica. The lipophilicity difference between the two isomers is often more pronounced in MeOH/Water gradients than in normal phase.

  • Toluene Modifier: In normal phase silica, switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH . Toluene interacts differently with the nitro-pi system, often improving separation resolution.

  • Chemical Separation: The 5-nitro isomer (impurity) is often less soluble in cold ethanol/water mixtures. A crystallization step (recrystallization from EtOH) can sometimes enrich the desired 3-nitro isomer before the column.

Scalability & Workup Protocol

When moving from mg to gram scale, the workup becomes the yield-killer.

The "Buffered" Workup (Crucial for Acetals)
  • Quench: Do not use HCl or acidic ammonium chloride. Quench the reaction mixture by pouring it into saturated

    
     (aq)  or Brine.
    
    • Why? Even a transient drop in pH < 4 can hydrolyze the diethyl acetal to the aldehyde, which will ruin your product.

  • Extraction: Extract with Ethyl Acetate (x3).

  • Wash: Wash the organic layer with 5% LiCl (aq) .

    • Why? This efficiently removes DMF. Residual DMF interferes with crystallization and silica gel chromatography (causing streaking).

  • Drying: Use

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is slightly acidic (rare, but possible with old batches).

Decision Tree: Optimization Strategy

Follow this logic flow to determine your next experiment.

OptimizationTree Problem Identify Primary Issue Issue1 Low Conversion (SM remains) Problem->Issue1 Issue2 Poor Regioselectivity (High N2 impurity) Problem->Issue2 Issue3 Decomposition (Tar/Black) Problem->Issue3 Sol1 Add 0.1 eq KI Increase Temp to 80°C Issue1->Sol1 Sol2 Switch Base to Cs2CO3 Switch Solvent to DMF Issue2->Sol2 Sol3 Lower Temp <70°C Check Reagent Acidity Buffered Workup Issue3->Sol3

Caption: Troubleshooting decision matrix for common synthesis failures.

References

  • Alkylation of Pyrazoles (Cesium Effect)

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry, 2017, 82(16), 8572–8580.
    • URL:[Link]

  • Specific Synthesis of 1-(2,2-diethoxyethyl)
  • General Pyrazole Regiochemistry Guide: Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Source: BenchChem Technical Guides.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-nitro-1H-pyrazole and bromoacetaldehyde diethyl acetal before handling. Nitro compounds may be energetic; acetals are flammable.

Optimization

Nitropyrazole Synthesis Support Center: Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for Nitropyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitropyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by researchers and drug development professionals: regioselectivity failures, incomplete rearrangements, and over-nitration side reactions.

This guide does not just tell you what to do; it explains the causality behind the molecular behavior, ensuring your synthetic protocols become self-validating systems.

Section 1: Troubleshooting Regioselectivity & Side Reactions

Issue 1: Unwanted N-Nitration (1-Nitropyrazole) During C-Nitration Attempts

Symptom: The reaction yields 1-nitropyrazole instead of the targeted 4-nitropyrazole, or a complex mixture of isomers is formed. Causality: Pyrazole possesses two distinct nucleophilic centers. Under mild nitrating conditions (e.g., using an


 system), the pyrrole-like nitrogen (N1) is kinetically favored for electrophilic attack, leading to rapid N-nitration [1]. To achieve C-nitration at the C4 position, the reaction requires harsher conditions where the formation of pyrazole sulfate protects the N-position, forcing the highly electrophilic nitronium ion (

) to attack the carbon ring directly [4].

Self-Validating Protocol: Optimized One-Pot Synthesis of 4-Nitropyrazole This protocol utilizes fuming sulfuric acid as both a dehydrating agent and a catalyst to drive


 formation, preventing N-nitration side reactions.
  • Formation of Pyrazole Sulfate: Cool 15 mL of concentrated sulfuric acid to 0°C. Slowly add 8.5 g of pyrazole. Causality: This step protonates the pyrazole ring, blocking the N1 position from electrophilic attack.

  • Nitration: Slowly add a cold mixture of 98% fuming nitric acid and 20% fuming sulfuric acid. Maintain a strict molar ratio of fuming

    
     : fuming 
    
    
    
    : conc.
    
    
    : pyrazole at 1.5 : 3 : 2.1 : 1.
  • Reaction: Heat the mixture at 50°C for exactly 1.5 hours. Causality: Exceeding this temperature or time increases the risk of over-nitration (see Issue 3).

  • Work-up: Pour the mixture into 80 g of ice water. The 4-nitropyrazole will precipitate as a white solid. Filter, wash with ice water, and dry under vacuum.

  • Validation & QC: Recrystallize the crude product from ethyl ether/hexane. A successful, side-reaction-free process will yield ~85% pure 4-nitropyrazole.

Issue 2: Incomplete Rearrangement or Degradation during 3-Nitropyrazole Synthesis

Symptom: Low yield of 3-nitropyrazole, presence of unreacted 1-nitropyrazole, or tarry oxidative degradation products. Causality: The conversion of 1-nitropyrazole to 3-nitropyrazole is a thermally driven [1,5]-sigmatropic rearrangement [5]. If the temperature is too low (<140°C), the kinetic product (1-nitropyrazole) remains stable. If the temperature exceeds 200°C or if strongly acidic impurities remain from the N-nitration step, the pyrazole ring undergoes oxidative cleavage and irreversible degradation [2].

Self-Validating Protocol: Thermal Rearrangement to 3-Nitropyrazole

  • Pre-treatment: Isolate and dry the 1-nitropyrazole intermediate. Critical Warning: Do not oven-dry overnight. 1-nitropyrazole exhibits severe ambient pressure sublimation behavior [3]. Use a vacuum desiccator at room temperature to prevent yield loss.

  • Solvent Selection: Dissolve the dried 1-nitropyrazole in benzonitrile. Causality: Benzonitrile is preferred over anisole as it reduces the required reaction time and prevents the poor-quality crystallization associated with n-octanol.

  • Thermolysis: Reflux the solution at 145°C – 190°C for 10 hours.

  • Validation & QC: Monitor the reaction via TLC. The complete disappearance of the faster-eluting 1-nitropyrazole spot confirms the sigmatropic shift is complete.

Issue 3: Over-Nitration to Dinitropyrazoles

Symptom: Formation of 3,4-dinitropyrazole (3,4-DNP) during mononitration attempts. Causality: While the addition of the first nitro group deactivates the pyrazole ring, utilizing excess nitrating agent (molar ratio > 1.5) or prolonged heating (>3 hours at 90°C) provides sufficient activation energy to overcome this deactivation, nitrating the remaining carbon positions [4].

Section 2: Quantitative Data & Reaction Workflows

Table 1: Comparison of Nitration Conditions and Regiochemical Outcomes
Starting MaterialNitrating AgentTemp (°C)Time (h)Primary TargetMajor Side Reaction / IssueYield (%)
Pyrazole

/

< 153.51-NitropyrazoleSublimation during drying85.5
PyrazoleFuming

/

906.04-NitropyrazoleOver-nitration to 3,4-DNP56.0
PyrazoleFuming

/ Fuming

501.54-NitropyrazoleMinimal side reactions85.0
1-NitropyrazoleNone (Benzonitrile solvent)145–19010.03-NitropyrazoleOxidative cleavage (>200°C)92.8
3-Nitropyrazole

/

55–601.03,4-DinitropyrazoleRing degradation if prolonged55.0
Pathway Visualizations

Workflow PYR Pyrazole (Starting Material) N1 1-Nitropyrazole (N-Nitration / Kinetic) PYR->N1 HNO3 / Ac2O Mild Conditions C4 4-Nitropyrazole (C-Nitration / Direct) PYR->C4 Fuming HNO3 / H2SO4 50°C, 1.5h C3 3-Nitropyrazole (Rearrangement Target) N1->C3 Thermolysis (145-190°C) [1,5]-Sigmatropic Shift DNP 3,4-Dinitropyrazole (Over-Nitration Side Product) C4->DNP Excess HNO3 / H2SO4 Prolonged Heating C3->DNP Excess HNO3 / H2SO4 Prolonged Heating

Reaction workflow mapping the kinetic and thermodynamic pathways of nitropyrazole synthesis.

Mechanism Substrate 1-Nitropyrazole TS [1,5]-Sigmatropic Transition State Substrate->TS Benzonitrile Heat >140°C Degradation Oxidative Cleavage (Side Reaction) Substrate->Degradation Temp >200°C Strong Acids Product 3-Nitropyrazole TS->Product NO2 Migration

Mechanistic pathway of the [1,5]-sigmatropic rearrangement and thermal degradation side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my 1-nitropyrazole sample mysteriously lose mass or disappear when left in the drying oven? A: 1-Nitropyrazole exhibits severe ambient pressure sublimation behavior. Drying the intermediate in a standard convection oven overnight will result in complete volatilization and loss of the sample. Always use vacuum drying at room temperature [3].

Q: Can I use acetic acid instead of sulfuric acid for direct 4-nitropyrazole synthesis? A: No. Acetic acid and acetic anhydride mixtures (which generate acetyl nitrate in situ) produce mild nitrating species that preferentially attack the kinetically favored N1 position, yielding 1-nitropyrazole. Concentrated sulfuric acid is strictly required to protonate the pyrazole ring (blocking N-nitration) and to generate the highly electrophilic nitronium ion (


) necessary for C4-nitration [1].

Q: How do I efficiently separate 3,4-dinitropyrazole (3,4-DNP) from unreacted mononitropyrazoles without complex chromatography? A: Optimize your mixed acid ratio to reduce the total volume of sulfuric acid used. By doing so, quenching the reaction mixture in ice water will cause the majority of the 3,4-DNP to precipitate directly out of the solution as a solid. This avoids hazardous and tedious solvent extraction steps, allowing for direct isolation via filtration followed by recrystallization [3].

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis, Formulation, and Testing of 3.4-DNP. Insensitive Munitions & Energetic Material Technology Symposium (IMEMG). Available at: [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. Available at: [Link]

Troubleshooting

"stability issues with 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole"

Welcome to the Technical Support Center for 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole . As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of this bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole .

As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of this bifunctional building block. This molecule presents a unique dichotomy: it contains a highly electron-deficient, reduction-sensitive 3-nitro-pyrazole core, tethered to an acid-sensitive 2,2-diethoxyethyl acetal appendage. Successfully deploying this compound in drug development workflows requires precise control over pH, redox potential, and solvent environments.

Below, you will find a quantitative stability matrix, diagnostic workflows, troubleshooting FAQs, and self-validating experimental protocols to ensure scientific integrity during your syntheses.

I. Quantitative Stability Matrix

To prevent unintended degradation, adhere to the following empirical stability boundaries during storage and reaction design.

Condition / ParameterThreshold / RangeObserved EffectDegradation RateRecommended Action
Aqueous Acid pH < 4.0Acetal hydrolysis to aldehydeRapid (< 1 hr at 25°C)Buffer aqueous workups to pH 7–8.
Mild Acid pH 4.0 - 6.0Partial acetal hydrolysisSlow (Days at 25°C)Avoid unbuffered silica gel chromatography if prolonged.
Neutral / Base pH 7.0 - 12.0Highly stableNegligibleOptimal operating and storage range.
Thermal (Neutral) > 80°CStableNegligibleSafe for standard reflux in neutral solvents.
Reducing Agents H₂, Pd/C, Fe, ZnNitro group reductionRapidIsolate from transition metals and H₂ donors.

II. Degradation Pathways & Diagnostic Workflow

Understanding the causality behind degradation is critical. The acetal group degrades via an A-1 specific-acid catalyzed mechanism . Protonation of the ethoxy oxygen leads to the expulsion of ethanol, forming a highly electrophilic oxocarbenium intermediate that is rapidly trapped by water . Conversely, the nitro group is susceptible to single-electron transfer (SET) or catalytic reduction, yielding an aminopyrazole .

G Start 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole Acid Aqueous Acid (pH < 4) Start->Acid Exposure Red Reducing Agents (e.g., Pd/C, H2) Start->Red Exposure Oxo Oxocarbenium Ion Intermediate Acid->Oxo Protonation & -EtOH Aldehyde 1-(2-oxoethyl)- 3-nitro-1H-pyrazole (Degradant) Oxo->Aldehyde +H2O, -EtOH Amine 1-(2,2-diethoxyethyl)- 3-amino-1H-pyrazole (Degradant) Red->Amine Nitro Reduction

Caption: Chemical degradation pathways of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole.

Workflow Detect Purity Loss Detected (LC-MS or NMR) CheckMass Mass Shift Analysis Detect->CheckMass MassMinus46 Loss of 46 Da (-2 EtOH + H2O) CheckMass->MassMinus46 MassMinus30 Mass -30 Da (NO2 -> NH2) CheckMass->MassMinus30 DiagAcid Diagnosis: Acetal Hydrolysis Check solvent pH/moisture MassMinus46->DiagAcid DiagRed Diagnosis: Nitro Reduction Check for trace metals MassMinus30->DiagRed FixAcid Action: Buffer to pH 7-8, Store over molecular sieves DiagAcid->FixAcid FixRed Action: Passivate reactors, Avoid H2/Pd cross-contamination DiagRed->FixRed

Caption: Diagnostic workflow for identifying and resolving compound degradation.

III. Troubleshooting FAQs

Q1: I am seeing a new peak in my LC-MS with a mass loss of ~46 Da. What happened? A: You are observing acetal hydrolysis . The molecular weight of the intact compound is ~229.2 Da. In the presence of adventitious acid and moisture, the two ethoxy groups (-92 Da) are lost and replaced by a carbonyl oxygen (+16 Da), resulting in the aldehyde (1-(2-oxoethyl)-3-nitro-1H-pyrazole) with a mass of ~183.1 Da. Solution: Ensure all reaction solvents are strictly anhydrous and neutralize any acidic byproducts (e.g., HCl generated during alkylations) with a hindered amine base like DIPEA.

Q2: My reaction mixture turned dark, and NMR shows the disappearance of the nitro-pyrazole protons, with a mass shift of -30 Da. Why? A: This indicates nitro group reduction . The mass shifts from[M+H]⁺ 230.2 to [M+H]⁺ 200.2. The nitro group on the electron-deficient pyrazole ring is highly reactive toward reducing agents. If you are using metallic reagents (e.g., Grignards, zinc dust) or hydrogenating other parts of your molecule, the nitro group will competitively reduce to an amine. Solution: Re-sequence your synthetic route to perform reductions after the nitro group has served its purpose, or use chemoselective reagents.

Q3: How should I store this compound to ensure long-term stability? A: Store the compound sealed under an inert atmosphere (Argon or N₂) at 2–8°C . Because glass vials can sometimes have slightly acidic surfaces, storing the material in high-quality borosilicate glass or PTFE-lined containers is recommended.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can verify the integrity of the reaction at critical junctures.

Protocol 1: Controlled Acetal Deprotection (Aldehyde Formation)

Objective: Cleave the acetal to reveal the reactive aldehyde without causing pyrazole ring-opening or polymerization. Causality: We utilize a miscible THF/1N HCl system. Using a mild 1N acid concentration ensures the oxocarbenium intermediate forms steadily while preventing the protonation of the pyrazole N2, which could stall the reaction or induce side-reactivity.

  • Dissolution: Dissolve 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq) in THF to achieve a 0.1 M concentration.

  • Hydrolysis: Add 2.0 volumes of 1N aqueous HCl dropwise at 20°C. Stir vigorously.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting acetal is highly lipophilic and will run significantly higher than the resulting aldehyde. Proceed only when the top spot is completely consumed (typically 2–4 hours).

  • Quenching (Critical Step): Cool the mixture to 0°C and slowly add saturated aqueous NaHCO₃ until the pH is exactly 7.0–7.5. Causality: Neutralizing the mixture before extraction prevents auto-catalytic degradation or polymerization of the sensitive aldehyde during solvent evaporation.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to yield the aldehyde.

Protocol 2: Chemoselective Nitro Reduction (Preserving the Acetal)

Objective: Reduce the 3-nitro group to a 3-amino group while leaving the acid-sensitive 2,2-diethoxyethyl acetal completely intact. Causality: Standard reductions using Fe/HCl or SnCl₂/HCl will rapidly hydrolyze the acetal due to the strongly acidic environment. By using Iron powder with Ammonium Chloride (NH₄Cl), we create a mildly acidic environment (pH ~5.5–6.0). This provides enough protons for the single-electron transfer (SET) mechanism of iron reduction, but remains above the acidity threshold required to trigger oxocarbenium formation.

  • Preparation: Dissolve the compound (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (2.0 eq).

  • Reaction: Heat the suspension to 70°C for 3 hours under an inert N₂ atmosphere.

  • Self-Validation (Analysis): Perform LC-MS analysis of an aliquot. Verify the presence of the product mass ([M+H]⁺ 200.2). Crucially, ensure there is no peak at [M+H]⁺ 156.1, which would indicate that the acetal hydrolyzed during the reduction.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with EtOAc.

  • Isolation: Concentrate the filtrate to remove EtOH, partition the aqueous residue with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate.

V. References

  • Ashenhurst, J. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. Available at:[Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). "The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution." Journal of Organic Chemistry, 74(1), 58-63. Available at:[Link]

  • Ahluwalia, V. K., et al. (2013). "Synthesis and antimicrobial activities of new mono and bisphenyl linked bispyrazole and bispyrazolone derivatives." Arabian Journal of Chemistry. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. This molecule is a critical building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics[1][2].

The following documentation provides mechanistic insights, troubleshooting matrices, and validated protocols to ensure high-yield, regioselective, and thermally safe scale-up operations.

Part 1: Process Overview & Mechanistic Causality

The synthesis relies on the


-alkylation of 3-nitro-1H-pyrazole using bromoacetaldehyde diethyl acetal. Because 3-nitropyrazole exists as a tautomeric mixture (3-nitro-1H-pyrazole 

5-nitro-1H-pyrazole), alkylation can theoretically occur at either nitrogen, leading to a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers.

However, the electron-withdrawing nature of the nitro group at the C3 position increases the acidity of the pyrazole N-H but also significantly reduces the nucleophilicity of the adjacent nitrogen (N2)[3]. Furthermore, the steric bulk of the nitro group heavily disfavors electrophilic attack at N2. Consequently, by selecting the appropriate base and thermodynamic conditions, the reaction can be highly directed toward the desired N1-alkylation (yielding the 3-nitro isomer)[1][2][3].

G SM 3-Nitro-1H-pyrazole + Bromoacetaldehyde diethyl acetal Anion Pyrazolate Anion (Delocalized) SM->Anion K2CO3 / DMF - HBr Major 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole (Major: N1-Alkylation) Anion->Major Favored (Steric/Electronic) Minor 1-(2,2-diethoxyethyl)- 5-nitro-1H-pyrazole (Minor: N2-Alkylation) Anion->Minor Disfavored (Steric Clash)

Regioselective N1-alkylation pathway of 3-nitropyrazole driven by steric and electronic factors.

Part 2: Scale-Up FAQs

Q: Why do we observe acetal cleavage during the aqueous workup on a larger scale? A: Acetals are highly sensitive to acidic hydrolysis. During scale-up, localized pH drops can occur if the reaction mixture is quenched with unbuffered water or if acidic byproducts accumulate. Causality: The diethyl acetal moiety will rapidly hydrolyze to the corresponding aldehyde (which is highly reactive and prone to polymerization) if the pH drops below 7. Solution: Always quench the reaction into a stirred solution of saturated aqueous


 or 

to maintain a strictly alkaline environment during phase separation.

Q: What are the primary thermal safety concerns when scaling up 3-nitropyrazole reactions? A: 3-Nitropyrazole is an energetic material. Differential Scanning Calorimetry (DSC) data indicates that 3-nitropyrazole has a heat of decomposition exceeding 2800 J/g, classifying it as a potential explosive hazard under severe thermal stress[4]. Causality: Bulk heating of the neat solid or highly concentrated solutions can trigger exothermic decomposition. Solution: Never heat the reaction above 85°C. Utilize a polar aprotic solvent (like DMF) to ensure complete dissolution and effective heat transfer. The alkylating agent must be dosed in gradually to control the exothermic


-alkylation event.

Q: Why use bromoacetaldehyde diethyl acetal instead of the cheaper chloroacetaldehyde diethyl acetal? A: The bromide ion is a superior leaving group compared to chloride. Because the pyrazolate anion's nucleophilicity is dampened by the electron-withdrawing nitro group, the reaction requires a highly reactive electrophile to proceed efficiently at moderate temperatures[1][3]. Using the chloro-variant necessitates higher temperatures (>100°C) or the addition of iodide catalysts (Finkelstein conditions), which increases the risk of thermal degradation and side reactions.

Part 3: Troubleshooting Guide & Optimization Data

Common Scale-Up Issues
SymptomMechanistic CauseCorrective Action
High 5-nitro isomer impurity (>5%) Use of a strong, non-coordinating base (e.g., NaH) under kinetic control forces unselective alkylation.Switch to a milder carbonate base (

or

) to establish thermodynamic control, favoring the less sterically hindered N1 position[1][3].
Incomplete Conversion Poor solubility of the inorganic base in the organic solvent, leading to a stalled deprotonation equilibrium.Increase agitation speed (rpm) for biphasic solid-liquid mixing, or add 0.05 equivalents of a phase-transfer catalyst (e.g., TBAB).
Product Darkening / Tarry Residues Acetal degradation due to trace acid or excessive heating during solvent evaporation.Ensure the product is concentrated under high vacuum at a bath temperature

45°C. Co-evaporate with toluene to remove residual DMF.
Quantitative Data: Base & Solvent Optimization

Data reflects standard process development screening for regioselectivity (N1 vs N2) and overall yield.

Base (1.5 eq)SolventTemp (°C)N1:N2 Ratio (HPLC)Isolated Yield (%)Notes

THF0 to 2585:1568%Kinetic control; poor selectivity.

DMF6096:488%Optimal balance of rate and selectivity [1].

DMF6098:291%Highest selectivity; higher cost for scale-up.

MeCN8092:875%Slower reaction; requires reflux.

Part 4: Validated Standard Operating Protocol (SOP)

Self-Validating System Note: This protocol includes built-in In-Process Controls (IPCs) to ensure the reaction does not proceed to the next stage unless specific chemical milestones are met.

Reagents:

  • 3-Nitro-1H-pyrazole: 1.00 equivalent (eq)

  • Bromoacetaldehyde diethyl acetal: 1.15 eq

  • Potassium carbonate (

    
    , 325 mesh, anhydrous): 1.50 eq
    
  • Dimethylformamide (DMF, anhydrous): 10 volumes (L/kg)

Step-by-Step Methodology:

  • Reactor Preparation & Deprotonation:

    • Purge a jacketed glass reactor with

      
      .
      
    • Charge anhydrous DMF (10 L per kg of 3-nitropyrazole) into the reactor.

    • Charge 3-nitro-1H-pyrazole (1.00 eq). Stir at 20°C until complete dissolution is achieved.

    • Charge anhydrous

      
       (1.50 eq) in portions. Causality: Using finely milled (325 mesh) 
      
      
      
      maximizes the surface area for the solid-liquid deprotonation step[1].
    • Stir the suspension at 25°C for 45 minutes to ensure complete formation of the pyrazolate anion.

  • Electrophile Dosing:

    • Heat the reactor jacket to achieve an internal temperature of 60°C.

    • Begin dropwise addition of bromoacetaldehyde diethyl acetal (1.15 eq) over 2 hours.

    • Safety Check: Monitor internal temperature. Do not allow the temperature to exceed 65°C to prevent thermal degradation of the energetic pyrazole core[4].

  • In-Process Control (IPC):

    • After 12 hours of stirring at 60°C, sample the reaction mixture.

    • Validation: Quench the sample in alkaline water/EtOAc and analyze the organic layer via HPLC. The reaction is deemed complete when residual 3-nitropyrazole is

      
       1.0% (Area%).
      
  • Quench and Workup:

    • Cool the reactor to 10°C.

    • Slowly charge 15 volumes of cold, saturated aqueous

      
      . Causality: This strictly prevents acid-catalyzed hydrolysis of the sensitive diethyl acetal moiety.
      
    • Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

    • Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes) to efficiently partition and remove residual DMF from the organic phase.

    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Isolation:

    • Concentrate the filtrate under reduced pressure (bath temp max 45°C) to yield a crude oil.

    • Purify via vacuum distillation or silica gel chromatography (eluting with Hexanes/EtOAc) if high-purity pharmaceutical grade is required.

References

  • Jun, J., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • University of Bern (BORIS Portal). (2023). Cell Calcium. Retrieved from [Link]

  • Blacker, J., & Williams, M. (n.d.). Pharmaceutical Process Development: Current Chemical & Chemical Engineering Challenges. National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of Nitropyrazole Isomers

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most complex challenges in separating and characterizing nitropyrazole reg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most complex challenges in separating and characterizing nitropyrazole regioisomers and tautomers. This guide is designed to provide drug development professionals and researchers with field-proven, self-validating analytical systems.

Chromatographic Resolution (HPLC & GC)

FAQ: Why do my 3-nitropyrazole and 4-nitropyrazole regioisomers consistently co-elute on standard reversed-phase C18 columns?

Scientist's Insight: Nitropyrazole regioisomers possess nearly identical dipole moments and hydrophobic surface areas. More critically, unsubstituted 3-nitropyrazole and 5-nitropyrazole exist as tautomers in rapid equilibrium (prototropy) in solution[1]. This dynamic exchange effectively averages their chromatographic behavior, making them inseparable as distinct peaks under standard liquid chromatography conditions. To arrest this equilibrium, you must either derivatize the pyrazole (e.g., N-alkylation) prior to analysis or utilize highly specialized chiral/polar-embedded stationary phases[2].

Protocol: Step-by-Step HPLC Method for N-Alkylated Nitropyrazole Isomers Self-validating mechanism: By tracking the UV absorption ratios (e.g., 254 nm / 280 nm) across the eluting peak, you can confirm peak purity and identify co-elution in real-time before fraction collection.

  • Sample Preparation: Dissolve the crude N-alkylated nitropyrazole mixture in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate for normal phase) to prevent solvent-front distortion[2].

  • Column Selection: Utilize a high-resolution Silica column (normal phase) or a specialized polar-embedded C18 column (reversed-phase) to exploit subtle hydrogen-bonding differences[2].

  • Mobile Phase Gradient:

    • Normal Phase: Run a shallow gradient from 10% to 40% Ethyl Acetate in Hexane over 30 minutes[2].

    • Reversed Phase: Use Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) to suppress residual silanol interactions[2].

  • Fractionation & Verification: Collect fractions using positive air pressure and immediately spot on a TLC plate to confirm the separation of the regioisomers before solvent evaporation[2].

Spectroscopic Differentiation (NMR & MS)

FAQ: How can I definitively assign the nitro group position (C3, C4, or C5) using NMR, given the overlapping proton signals?

Scientist's Insight: Relying solely on 1H NMR is a common pitfall. The strong electron-withdrawing nature of the nitro group deshields adjacent protons similarly across the small aromatic system. The self-validating approach requires multinuclear NMR (13C and 15N). 15N NMR is particularly powerful because the chemical shifts of the pyrazole ring nitrogens are highly sensitive to the proximity of the nitro group, and the coupling constants (


 and 

) provide an unambiguous vector to the substitution pattern[3]. Furthermore, 17O NMR has emerged as a specialized tool for polynitropyrazoles, where charge accumulation on the nitro group dictates unique, predictable chemical shifts[4].

FAQ: Can tandem mass spectrometry (MS/MS) distinguish between N-methyl-3-nitropyrazole and N-methyl-4-nitropyrazole?

Scientist's Insight: Absolutely. While their molecular ions (


) are identical, their collision-induced dissociation (CID) pathways diverge significantly due to the spatial relationship between the nitro and N-methyl groups[5]. The 1-methyl-3-nitropyrazole isomer exhibits a characteristic loss of HCN, whereas the 4-nitro isomer undergoes ring expansion or 

elimination from specific fragments because the nitro group is isolated from the N-alkyl substituent[5].

Protocol: GC-MS/MS Fragmentation Analysis

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV to ensure reproducible, hard fragmentation.

  • Precursor Isolation: Isolate the molecular ion (

    
    ) or the primary 
    
    
    
    fragment in the collision cell.
  • CID Optimization: Apply a collision energy sweep (10–30 eV) to monitor the differential loss of HCN vs.

    
    .
    
  • Spectral Matching: Compare the generated product ion spectra against the diagnostic fragments outlined in Table 1.

Quantitative Data Summary

Table 1: Diagnostic Analytical Parameters for N-Methyl Nitropyrazole Isomers

Isomer13C C-NO2 Shift TrendDiagnostic MS/MS Fragmentation PathwayStructural Causality
1-Methyl-3-nitropyrazole Highly deshieldedLoss of HCN (generates m/z 54, 53, 52)Proximity allows concerted ring cleavage[5]
1-Methyl-4-nitropyrazole Moderately deshieldedLoss of

from m/z 80 fragment
Isolated nitro group forces ring expansion[5]
1-Methyl-5-nitropyrazole Highly deshieldedOrtho-effect driven fragmentationAdjacent N-methyl and C-nitro groups interact[5]

Solid-State Characterization & Desmotropy

FAQ: My solid-state IR and melting point data for 3-methyl-4-nitropyrazole vary between batches. Is this a purity issue?

Scientist's Insight: Not necessarily. You are likely observing desmotropy—the rare phenomenon where distinct tautomers (e.g., 3-methyl-4-nitropyrazole vs. 5-methyl-4-nitropyrazole) crystallize as stable, independent entities in the solid state[6]. Unlike in solution, where tautomerization is rapid, the crystal lattice "freezes" these forms, resulting in different unit cells, melting points, and solid-state IR spectra[6].

Self-Validating Protocol for Desmotropy: To confirm desmotropy rather than contamination, analyze the polymorphic batches using 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR and Single-Crystal X-ray Diffraction (SCXRD)[6]. If desmotropy is occurring, SCXRD will reveal distinct tautomeric proton localizations in the crystal lattice of each batch.

Analytical Workflow Visualization

Workflow A Crude Nitropyrazole Mixture B HPLC Isomer Resolution (Normal/Reverse Phase) A->B C 1H & 13C NMR (Initial Deshielding Check) B->C E GC-MS/MS (Fragmentation Profiling) B->E D 15N NMR & 2D HMBC (Regiochemical Assignment) C->D F Desmotropy Suspected? (Solid-State Analysis) D->F G 13C CPMAS & SCXRD (Tautomer Validation) F->G Yes

Systematic analytical workflow for the resolution and structural elucidation of nitropyrazole isomers.

References

1.[3] Establishing the structure of isomeric nitropyrazole 25*. ResearchGate. 3 2.[1] Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. ResearchGate. 1 3.[6] Structure of 3(5)-methyl-4-nitropyrazole in the solid state: tautomerism, crystallography and the problem of desmotropy. Researcher.Life. 6 4.[7] The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI. 7 5.[2] Column chromatography conditions for separating pyrazole isomers. Benchchem. 2 6.[5] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. 5 7.[4] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole and Other Pyrazole Derivatives

Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural features allow for a diverse range of substitutions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2] Pyrazole-based compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer treatments.[3][4][5][6][7][8] The versatility of the pyrazole scaffold allows for fine-tuning of its biological properties through the introduction of different functional groups, making it a "privileged structure" in drug discovery. This guide provides a comparative analysis of the potential biological activity of the specific derivative, 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, in the context of other known pyrazole compounds, drawing upon established structure-activity relationships and experimental data from related molecules.

Focus Compound: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Comparative Biological Activities

Based on the known activities of structurally related pyrazole derivatives, we can hypothesize and compare the potential of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole in three key areas: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[8][10][11][12][13] The proposed mechanisms of action are diverse and include the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin polymerization.

The introduction of a nitro group, as seen in our focus compound, has been associated with cytotoxic activity in other heterocyclic scaffolds. For instance, a series of 3-nitropyrazolo[5,1-c][4][9][10]benzotriazine derivatives displayed micromolar IC50 values against several human cancer cell lines, including colon, breast, and lung carcinoma.[10] It is suggested that these compounds may act by inhibiting DNA synthesis.[10]

Table 1: Comparative Cytotoxicity of Various Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityReference(s)
3-Nitropyrazolo[5,1-c][4][9][10]benzotriazinesHT29, HCT-8, MCF7, A549Micromolar range[10]
1,3,4-Trisubstituted PyrazolesHepG2, MCF7, A549, PC3, HCT116IC50 = 8.913 - 29.130 µM[12]
Pyrazolo[3,4-d]thiazole derivativeVariousIC50 = 33–442 nM[11]
1,3-Diaryl substituted pyrazolesMCF-7, A549, HCT116IC50 = 6.53 - 59.84 µM[8]

Based on these findings, it is plausible that 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole could exhibit cytotoxic properties. The N1-diethoxyethyl substituent may influence its solubility, cell permeability, and interaction with target proteins, thereby modulating its anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the COX-2 inhibitor celecoxib.[3] Many pyrazole analogues have been synthesized and evaluated for their ability to inhibit key inflammatory mediators.[4][5][9]

The anti-inflammatory potential of N1-substituted pyrazoles has been demonstrated, with some derivatives showing significant inhibition of paw edema in animal models.[5][9] For example, a series of newly synthesized N1-substituted pyrazoles exhibited anti-inflammatory activity with up to 90.40% inhibition.[9]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassAssayActivityReference(s)
N1-Substituted PyrazolesCarrageenan-induced paw edemaUp to 90.40% inhibition[9]
1,3,4-Trisubstituted PyrazolesCarrageenan-induced paw edemaUp to 84.2% inhibition[4]
Pyrazole-substituted heterocyclesCarrageenan-induced paw edemaUp to 85.78% inhibition[5]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideIn vivoBetter than Diclofenac sodium[3]

Given the established anti-inflammatory profile of the pyrazole scaffold, 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole warrants investigation for similar properties. The nature of the N1-substituent can significantly impact COX-2 selectivity and overall anti-inflammatory potency.

Antimicrobial Activity

The pyrazole core is also a feature in many compounds with antimicrobial activity.[7] Derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[3][14][15][16] A patent for 1,4-disubstituted-3-nitropyrazoles has claimed antimicrobial, parasiticidal, and herbicidal activity, suggesting that the 3-nitro-pyrazole moiety is a key pharmacophore for these effects.[17]

Furthermore, various synthesized pyrazole derivatives have shown promising minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.[3][14][15] For instance, one study found a pyrazole derivative to be highly active against Escherichia coli with an MIC of 0.25 μg/mL.[3] Another study reported a pyrazole derivative with potent activity against Staphylococcus aureus with an MIC of 0.25 μg/mL.[14]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassMicroorganism(s)MIC (μg/mL)Reference(s)
Pyrazole DerivativeEscherichia coli0.25[3]
1,3-Diaryl substituted pyrazoleStaphylococcus aureus0.25[14]
Pyrazolyl 1,3,4-ThiadiazineS. aureus, B. subtilis, K. pneumoniae, E. coli62.5 - 125[7]
Pyrazole derivativeAspergillus niger1[3]

The structural similarity of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole to compounds with known antimicrobial properties, particularly other 3-nitropyrazoles, suggests that it is a strong candidate for antimicrobial screening.

Experimental Protocols

To empirically determine and compare the biological activity of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole and other pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Workflow for MTT Assay

MTT_Assay A Seed Cancer Cells in 96-well plate B Incubate 24 hours A->B C Treat with Pyrazole Compounds B->C D Incubate 48-72 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, other test pyrazoles, or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Assay A Administer Test Compounds to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume (0-4 hours) B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for the in vivo anti-inflammatory assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole and other test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution A Prepare Serial Dilutions of Compounds B Inoculate with Microorganism A->B C Incubate 18-24 hours B->C D Determine MIC (Lowest concentration with no growth) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is currently limited, a comparative analysis based on its structural components and the extensive literature on pyrazole derivatives provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The presence of the 3-nitro-pyrazole core is a particularly promising feature, as this moiety has been associated with potent bioactivity in various contexts.[10][17]

Future research should focus on the synthesis and in-depth biological evaluation of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole using the standardized protocols outlined in this guide. Such studies will be crucial to elucidate its specific mechanisms of action, determine its potency and selectivity, and ultimately assess its therapeutic potential. Further structure-activity relationship studies involving modifications of the N1-diethoxyethyl substituent could also lead to the discovery of even more potent and selective pyrazole-based drug candidates.

References

  • Said, M. F., George, R. F., Fayed, W., Soliman, A. A. F., & Refaey, R. H. (2024). Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. Future Medicinal Chemistry, 16(4), 349–368. [Link]

  • Sanna, M., et al. (2005). Cytotoxic activity of 3-nitropyrazolo[5,1-c][4][9][10]benzotriazine derivatives: a new series of anti-proliferative agents. Il Farmaco, 60(6-7), 533-539. [Link]

  • Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 343-349. [Link]

  • Alegaon, S. G., et al. (2014). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic Chemistry, 54, 51-59. [Link]

  • Patil, S. A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 11(46), 28789-28802. [Link]

  • Abdellatif, K. R. A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2548. [Link]

  • Hassan, A. S., et al. (2018). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry, 143, 1039-1051. [Link]

  • Gomaa, H. A. M., & El-din, A. A. S. B. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1544. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 4(4), 1253-1267. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(6), 414-429. [Link]

  • Alam, M. S., & Dey, B. K. (2017). Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. University of Benghazi Journal of Pure and Applied Sciences, 16(1), 1-8. [Link]

  • Shawky, A. M., & El-Tombary, A. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 2047. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of the Iranian Chemical Society, 17(10), 2635-2649. [Link]

  • Heubach, G., & Sachse, B. (1980). U.S. Patent No. 4,235,995. Washington, DC: U.S.
  • ResearchGate. (n.d.). Cytotoxicity of compounds 1–3 against human cancer cell lines (MCF7...). [Link]

  • Kamal, A., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Results in Chemistry, 101649. [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(10), 1828. [Link]

  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031. [Link]

  • El-Sharkawy, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). Trade Science Inc.[Link]

  • Marinescu, M., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][9][10]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4567. [Link]

  • MilliporeSigma. (n.d.). 1-(2,2-Dimethoxyethyl)-1H-pyrazole. Retrieved from [Link]

Sources

Comparative

Spectroscopic Differentiation of 3-Nitropyrazole and 5-Nitropyrazole Isomers: A Comparative Guide

Part 1: The "Isomer Trap" — Tautomerism vs. Regioisomerism Before interpreting any spectra, one must address the fundamental chemical context of the sample.[1] The distinction between "3-nitropyrazole" and "5-nitropyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The "Isomer Trap" — Tautomerism vs. Regioisomerism

Before interpreting any spectra, one must address the fundamental chemical context of the sample.[1] The distinction between "3-nitropyrazole" and "5-nitropyrazole" is chemically fluid in the parent compound but rigid in


-substituted derivatives.
The Parent Compound: 3(5)-Nitropyrazole

In its


-unsubstituted form (

), 3-nitropyrazole and 5-nitropyrazole are tautomers . They exist in rapid equilibrium in solution, often referred to as 3(5)-nitropyrazole .[1]
  • In Solution (NMR): You will observe a single set of averaged signals at room temperature due to rapid proton exchange (

    
    ).[1]
    
  • In Solid State (IR/X-ray): The molecule freezes into a specific tautomer stabilized by intermolecular hydrogen bonding. 3-nitropyrazole typically crystallizes with the proton on the nitrogen adjacent to the nitro group (forming 5-nitropyrazole character) or distal (3-nitropyrazole character) depending on polymorph and solvent history.

The -Substituted Derivatives: Fixed Regioisomers

When the ring nitrogen is alkylated (e.g.,


-methyl), the tautomerism is locked. 1-methyl-3-nitropyrazole  and 1-methyl-5-nitropyrazole  are distinct constitutional isomers with significantly different spectroscopic signatures and reactivities. This guide focuses on distinguishing these locked forms, as they are the common targets in drug discovery.[1]

Part 2: Spectroscopic Identification Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiation. The proximity of the


-methyl group to the ring protons or the nitro group drives the assignment.
A.

H NMR Chemical Shifts & Coupling

The chemical environment of the pyrazole ring protons (H3, H4, H5) changes based on the nitro position.[1]

Feature1-Methyl-3-Nitropyrazole1-Methyl-5-NitropyrazoleMechanism
H5 Proton ~7.6 - 8.0 ppm (Doublet)Absent (Substituted by NO

)
In the 3-nitro isomer, H5 is adjacent to N1, causing significant deshielding.
H3 Proton Absent (Substituted by NO

)
~7.5 - 7.6 ppm (Doublet)In the 5-nitro isomer, H3 is distal to N1 and less deshielded than H5.
H4 Proton ~6.9 - 7.1 ppm (Doublet)~7.1 - 7.3 ppm (Doublet)H4 is the "middle" proton; its shift is less diagnostic alone but useful in context.
Coupling (

)

Hz

Hz
Vicinal coupling across C4-C5 (

) is typically larger than C3-C4 (

).[1]
B. The "Self-Validating" NOE Experiment (Critical Step)

The most robust method to confirm regiochemistry is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Protocol: Irradiate the

    
    -Methyl singlet (~4.0 ppm).
    
  • 1-Methyl-3-Nitropyrazole: You will observe a strong NOE enhancement of the H5 proton signal. The

    
    -Me and H5 are spatially proximal.
    
  • 1-Methyl-5-Nitropyrazole: You will observe NO enhancement (or negligible enhancement) of the ring protons. The bulky nitro group at position 5 spatially separates the

    
    -Me group from the H4 proton.
    
Vibrational Spectroscopy (IR)

While less definitive than NMR for isomer assignment, IR provides confirmation of the nitro group's electronic environment.[1]

  • Asymmetric NO

    
     Stretch: 
    
    • 3-Nitro: ~1530–1540 cm

      
      
      
    • 5-Nitro: ~1510–1525 cm

      
       (Often slightly lower frequency due to steric strain and orth-like interaction with the N-methyl group).
      
  • Symmetric NO

    
     Stretch:  ~1340–1360 cm
    
    
    
    for both.
Physical Properties & Reactivity[1]
  • Melting Point: Isomers often have distinct crystal packing energies. For many derivatives, the 3-nitro isomer has a higher melting point due to better planar stacking compared to the sterically crowded 5-nitro isomer.

    • Example (Parent): 3(5)-nitropyrazole mp: 174–175°C.

  • SNAr Reactivity: The 5-nitro group is significantly more labile. In nucleophilic aromatic substitution, a 5-nitro group can be displaced by nucleophiles (e.g., methoxide) much faster than a 3-nitro group due to the activation by the adjacent N1.

Part 3: Decision Logic Flowchart

The following diagram illustrates the logical workflow for identifying the specific isomer from a reaction mixture.

IsomerID Start Unknown Nitropyrazole Sample CheckSub Step 1: Check N-Substitution (1H NMR / MS) Start->CheckSub Unsub N-Unsubstituted (R=H) CheckSub->Unsub No Alkyl Group Subbed N-Substituted (R=Me, Et, etc.) CheckSub->Subbed Alkyl Group Present Tautomer Result: Tautomeric Mixture 3(5)-Nitropyrazole (Single averaged NMR set) Unsub->Tautomer NOE_Exp Step 2: Run 1D NOE / NOESY Target: N-Alkyl Protons Subbed->NOE_Exp NOE_Pos Strong NOE to Aromatic Proton NOE_Exp->NOE_Pos NOE_Neg No/Weak NOE to Aromatic Proton NOE_Exp->NOE_Neg Result3 Identify: 1-Alkyl-3-Nitropyrazole (N-Alkyl is next to H5) NOE_Pos->Result3 Result5 Identify: 1-Alkyl-5-Nitropyrazole (N-Alkyl is next to NO2) NOE_Neg->Result5

Figure 1: Decision tree for the spectroscopic assignment of nitropyrazole regioisomers.

Part 4: Experimental Protocol for Isomer Verification

Objective: Distinguish between 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole in a crude reaction mixture.

Reagents & Equipment:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for sharper signals if H-bonding is involved).
  • Instrument: 400 MHz NMR or higher.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated solvent.

  • Standard

    
    H Acquisition:  Acquire a standard proton spectrum (16 scans).
    
    • Checkpoint: Identify the

      
      -methyl singlet (~3.9 - 4.1 ppm). Identify the aromatic doublets.
      
  • NOE Acquisition: Set up a 1D selective NOE experiment (e.g., selnogp pulse sequence).

    • Target: Set the irradiation frequency exactly on the

      
      -methyl singlet.
      
    • Mixing Time: Use a mixing time of 500 ms.

  • Analysis:

    • Phase the spectrum to have the irradiated peak negative (or positive, depending on convention) and look for enhancement of the aromatic signals.[1]

    • If the doublet at ~7.8 ppm (H5) is enhanced: Isomer is 3-Nitro.

    • If no aromatic enhancement is seen: Isomer is 5-Nitro.

References

  • Tautomerism and Structure: Claramunt, R. M., et al. "Tautomerism of Pyrazoles.[1][2] Part 1. 1H and 13C NMR Study." Bulletin de la Société Chimique de France, 1983.[1]

  • NMR Chemical Shifts (Calculated & Experimental): Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2026.[1]

  • Reactivity Differences: Dalinger, I. L., et al. "Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions." Russian Chemical Bulletin, 1997.[1]

  • Synthesis and Characterization: "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." MDPI, 2023.[1] [1]

  • General NMR Data: "1H NMR Chemical Shifts of Trace Impurities." Organometallics, 2010.[1] [1]

Sources

Validation

Structural Validation of 1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & The Regioselectivity Challenge The compound 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS 1172869-35-0) is a highly functionalized intermediate frequently utilized in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioselectivity Challenge

The compound 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS 1172869-35-0) is a highly functionalized intermediate frequently utilized in the development of kinase inhibitors and advanced energetic materials. During its synthesis—typically via the N-alkylation of 3-nitro-1H-pyrazole with 2-bromo-1,1-diethoxyethane—a critical structural challenge arises: [1]. Because the proton in the pyrazole precursor rapidly exchanges between the N1 and N2 positions, alkylation inherently yields a mixture of 3-nitro and 5-nitro regioisomers.

While routine high-throughput techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular formula (C9H15N3O4) and mass (229.23 g/mol ) via[2], they cannot differentiate between these regioisomers. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) with alternative spectroscopic methods, detailing why SCXRD remains the gold standard for absolute 3D structural and regiochemical validation of [3].

Comparative Analysis of Structural Validation Techniques

To establish a self-validating analytical system, researchers must understand the limitations of each technique. Table 1 compares the performance of SCXRD against orthogonal alternatives for this specific molecular class.

Table 1: Performance Comparison of Analytical Techniques for Pyrazole Regioisomers

Analytical TechniquePrimary Data OutputRegioisomer DifferentiationConformational DataThroughput
SCXRD (Gold Standard) Absolute 3D atomic coordinatesUnambiguous Yes (Solid-state)Low (Requires crystals)
2D NMR (NOESY/HMBC) Through-space/bond connectivityHigh (Requires expert interpretation)Yes (Solution-state average)Medium
LC-MS Molecular mass & fragmentationPoor (Isomers have identical mass)NoHigh
FT-IR Functional group vibrationsModerate (Fingerprint region differences)NoHigh

Expert Insight: While 2D NMR can infer regiochemistry via through-space interactions (e.g., NOE between the N-CH2 protons and the pyrazole C5-H), the extreme flexibility of the diethoxyethyl chain can complicate signal interpretation.[4] by providing direct spatial mapping of the nitro group relative to the N-alkyl chain.

Workflow for Absolute Structural Confirmation

The following workflow illustrates the logical progression from synthesis to absolute structural confirmation, integrating both SCXRD and orthogonal NMR validation to ensure scientific integrity.

G N1 Synthesis of 1-(2,2-diethoxyethyl) -3-nitro-1H-pyrazole N2 Purification (HPLC/Flash) Isomer Separation N1->N2 N3 Crystallization (Slow Evaporation in EtOH/Hexane) N2->N3 High Purity Required N6 Orthogonal Validation (2D NOESY / HMBC NMR) N2->N6 Solution State N4 SCXRD Data Collection (100 K, Mo Kα radiation) N3->N4 N5 Structure Solution & Refinement (Olex2 / SHELXL) N4->N5 N7 Absolute Regiochemical Confirmation (3-Nitro Isomer) N5->N7 N6->N7 Corroboration

Workflow for structural validation of pyrazole regioisomers using SCXRD and NMR.

Step-by-Step Experimental Methodologies

A self-validating protocol requires strict control over thermodynamic and kinetic variables. Below are the field-proven methodologies for validating 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole.

Protocol 1: Synthesis and Single-Crystal Growth
  • Causality: The 2,2-diethoxyethyl chain is highly flexible. Rapid precipitation from supersaturated solutions leads to amorphous powders or twinned crystals due to conformational trapping. Slow evaporation ensures thermodynamic control, allowing the flexible acetal chains to pack uniformly into a stable crystal lattice.

  • Purification: Purify the crude reaction mixture via preparative HPLC to isolate the target isomer from the 5-nitro byproduct.

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (ethanol/hexanes, 1:3 v/v). Ethanol solvates the polar nitro-pyrazole core, while hexanes provide an anti-solvent effect for the non-polar acetal group.

  • Evaporation: Puncture a small hole in the vial cap and leave it undisturbed at 20 °C in a vibration-free environment for 4–7 days until colorless block crystals form.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
  • Causality: Data collection must be performed at cryogenic temperatures (e.g., 100 K). The acetal oxygen atoms and ethyl terminal methyls in the diethoxyethyl group are prone to severe thermal motion (high anisotropic displacement parameters) at room temperature, which can obscure exact bond lengths and[5].

  • Mounting: Select a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Coat the crystal in perfluoropolyether oil to prevent degradation and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a nitrogen cold stream set to 100 K. Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the final R1 value is below 5% for high-confidence validation.

Protocol 3: Orthogonal Validation via 2D NMR
  • Causality: SCXRD provides the solid-state structure, which is influenced by crystal packing forces. To ensure this represents the bulk material used in subsequent reactions, solution-state 2D NMR is required as an orthogonal check.

  • Dissolve 10 mg of the crystalline material in 0.5 mL of CDCl3.

  • Acquire 1H, 13C, and 2D NOESY spectra.

  • Interpretation: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the N-CH2 protons (approx. 4.2 ppm) and the pyrazole C5-H (approx. 7.5 ppm). The absence of an NOE to a C4-H proton confirms the 3-nitro configuration over the 5-nitro configuration.

Data Interpretation: Expected Structural Parameters

Upon successful SCXRD refinement and NMR analysis, the empirical data should align with the theoretical parameters for nitro-pyrazoles. Table 2 summarizes the expected benchmarks for 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole.

Table 2: Expected Structural Benchmarks for Validation

ParameterExpected Value RangeAnalytical SourceSignificance
N1–N2 Bond Length 1.34 – 1.36 ÅSCXRDConfirms aromatic pyrazole core integrity
C3–NO2 Bond Length 1.44 – 1.46 ÅSCXRDValidates the nitro group attachment at C3
N1–C(alkyl) Bond Length 1.45 – 1.47 ÅSCXRDConfirms successful N-alkylation
C5-H Chemical Shift 7.40 – 7.60 ppm1H NMR (CDCl3)Differentiates from the C3-H of a 5-nitro isomer
Acetal C-H Shift 4.60 – 4.80 ppm1H NMR (CDCl3)Confirms the intact diethoxyethyl group

Conclusion

While modern spectroscopic techniques like NMR and LC-MS are indispensable for high-throughput screening and purity assessment, they possess inherent limitations when distinguishing complex pyrazole regioisomers. By employing SCXRD at cryogenic temperatures, researchers can overcome the conformational flexibility of the 2,2-diethoxyethyl chain and unambiguously validate the 3-nitro regiochemistry. Integrating SCXRD with orthogonal 2D NMR ensures a self-validating, E-E-A-T-aligned protocol that guarantees the scientific integrity of downstream drug development and material synthesis.

References

  • Claramunt, R. M., et al. "The Structure of Nitro‐ and Polynitropyrazoles X‐Ray Crystallography Versus Theoretical Calculations". Asian Journal of Organic Chemistry (2025). URL:[Link]

  • Andrews, P. C., et al. "Synthesis and Structural Characterisation of Lithium, Zinc, and Aluminium Pyrazolate Complexes". Australian Journal of Chemistry (2020). URL: [Link]

  • Claramunt, R. M., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups". Molecules / National Institutes of Health (2019). URL:[Link]

  • Hassani, I. A. E., et al. "(E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a potential PI3Kα targeting scaffold...". Journal of Molecular Structure (2026). URL:[Link]

Sources

Comparative

"comparative study of the reactivity of different nitropyrazole derivatives"

A Comparative Guide to the Reactivity of Nitropyrazole Derivatives This guide provides a comprehensive comparative analysis of the reactivity of various nitropyrazole derivatives. Intended for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of Nitropyrazole Derivatives

This guide provides a comprehensive comparative analysis of the reactivity of various nitropyrazole derivatives. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the electronic and steric factors governing the chemical behavior of this important class of heterocyles. We will explore key reaction types, supported by experimental data, to elucidate structure-reactivity relationships and provide practical, field-proven insights for their application in synthesis and drug development.

Introduction: The Significance of the Nitropyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of one or more nitro groups (-NO₂) onto the pyrazole ring dramatically alters its chemical properties. These powerful electron-withdrawing groups (EWGs) modulate the electron density of the ring, enhance the acidity of N-H protons, and activate the scaffold for specific chemical transformations.[3][4] Consequently, nitropyrazoles are not merely synthetic intermediates but are pivotal in the development of pharmaceuticals, agrochemicals, and high-energy density materials (HEDMs).[3][4][5]

This guide will compare the reactivity of nitropyrazole derivatives across several key classes of chemical reactions, focusing on how the number, position, and substitution at the N1 position influence reaction outcomes.

Electrophilic Aromatic Substitution: Directing Effects and Reactivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 position.[6][7] However, the presence of nitro groups, which are deactivating, and the nature of the N1 substituent create a complex reactivity landscape.

Causality of Experimental Choices in Nitration

The regioselectivity of nitration is primarily governed by a combination of electronic effects, steric hindrance, and the reaction conditions, particularly the choice of nitrating agent.[6]

  • Strongly Acidic Media (e.g., HNO₃/H₂SO₄): In the presence of strong acids, the pyrazole ring's basic nitrogen atom becomes protonated. This protonation deactivates the entire heterocyclic ring towards electrophilic attack. If an N-aryl substituent is present, nitration will preferentially occur on the more activated phenyl ring.[6]

  • Less Acidic/Neutral Media (e.g., Acetyl Nitrate): Using a milder nitrating agent like acetyl nitrate avoids extensive protonation of the pyrazole ring, allowing for electrophilic substitution to occur on the heterocycle itself, predominantly at the C4 position.[6]

Logical Framework for Electrophilic Substitution

cluster_conditions Reaction Conditions cluster_substrate Substrate State cluster_outcome Reaction Outcome Condition1 Strongly Acidic (HNO₃/H₂SO₄) State1 Pyrazole Ring Protonated & Deactivated Condition1->State1 leads to Condition2 Mild/Neutral (Acetyl Nitrate) State2 Pyrazole Ring Neutral & Reactive Condition2->State2 maintains Outcome1 Substitution on N-Aryl Group State1->Outcome1 results in Outcome2 C4-Nitration of Pyrazole Ring State2->Outcome2 allows for

Caption: Factors influencing the regioselectivity of pyrazole nitration.

Nucleophilic Aromatic Substitution (SNAr): A Key Functionalization Strategy

The introduction of multiple nitro groups renders the electron-deficient pyrazole ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult on electron-rich aromatic systems.[8] This reactivity is particularly pronounced when nitro groups are positioned ortho or para to a suitable leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex.[8]

A compelling comparative study involves 3,4,5-trinitro-1H-pyrazole (TNP) and its N-methyl derivative, 1-methyl-3,4,5-trinitropyrazole (MTNP).[9]

  • 3,4,5-Trinitro-1H-pyrazole (1): In this N-unsubstituted pyrazole, nucleophilic attack occurs preferentially at the C4 position, displacing the C4-nitro group. The N-H proton enhances the electrophilicity of the ring and stabilizes the intermediate.

  • 1-Methyl-3,4,5-trinitropyrazole (4): Upon methylation of the N1 position, the site of nucleophilic attack shifts. Reactions with various nucleophiles (thiols, phenols, amines) regioselectively occur at the C5 position, leading to the displacement of the C5-nitro group.[9] This change in regioselectivity highlights the profound electronic influence of the N1 substituent.

Comparative SNAr Reactivity Data
CompoundNucleophilePosition of AttackProductReference
3,4,5-Trinitro-1H-pyrazoleAmmonia, Amines, ThiolsC44-Substituted-3,5-dinitropyrazoles[9]
1-Methyl-3,4,5-trinitropyrazoleAmmonia, Amines, ThiolsC55-Substituted-1-methyl-3,4-dinitropyrazoles[9]
Mechanism of SNAr on Trinitropyrazole

Caption: Generalized SNAr mechanism on 3,4,5-trinitro-1H-pyrazole.

Reduction of the Nitro Group: Access to Aminopyrazoles

The reduction of nitropyrazoles to their corresponding aminopyrazoles is a fundamental transformation, as aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems and pharmaceutically active compounds.[10][11]

The choice of reducing agent and conditions is critical to achieve high yields and avoid side reactions.

  • Catalytic Hydrogenation: This is a clean and efficient method. Reagents like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source are commonly used for the complete reduction of the nitro group to an amine.[10][12]

  • Metal-Acid Systems: Classic reducing systems like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are also effective, particularly for aromatic nitro compounds.[12]

Experimental Protocol: Reduction of 4-Nitropyrazole

Objective: To synthesize 4-aminopyrazole via the reduction of 4-nitropyrazole using catalytic hydrogenation.

Materials:

  • 4-Nitropyrazole

  • Methanol (MeOH), reagent grade

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) supply

  • Parr hydrogenation apparatus or similar

  • Filter agent (e.g., Celite®)

Procedure:

  • Vessel Preparation: Ensure the Parr hydrogenation vessel is clean and dry.

  • Charging the Reactor: In the vessel, dissolve 4-nitropyrazole (1 equivalent) in a suitable amount of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution. Causality Note: Pd/C is a highly efficient catalyst for the transfer of hydrogen to the nitro group. The carbon support provides a high surface area for the reaction.

  • Hydrogenation: Seal the vessel and connect it to the Parr apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: It is crucial to remove all of the pyrophoric palladium catalyst before solvent evaporation. Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-aminopyrazole. The product can be further purified by recrystallization if necessary.

Acidity and pKa: The Influence of Nitro Substitution

The pyrazole N-H proton is weakly acidic, with a pKa value of approximately 14 in water, but this is often cited as 2.5 for the conjugate acid (pyrazolium ion).[5] The addition of strongly electron-withdrawing nitro groups significantly increases the acidity of the N-H proton by stabilizing the resulting pyrazolate anion through resonance and inductive effects.

This increased acidity is a critical factor in the reactivity of N-unsubstituted nitropyrazoles, influencing their ability to be deprotonated and subsequently functionalized at the N1 position.

Comparative Acidity of Pyrazole Derivatives
CompoundSubstituentspKa (Conjugate Acid in H₂O)Qualitative Acidity
PyrazoleNone~2.5[13]Weakly Basic
3-NitropyrazoleOne NO₂ groupLower than pyrazoleLess Basic / More Acidic
4-Amino-3,5-dinitropyrazoleTwo NO₂, one NH₂3.42[9]Significantly Acidic

Note: Direct pKa values for the N-H proton of neutral nitropyrazoles are less commonly reported than for their conjugate acids. However, the trend of increasing acidity with nitro substitution is well-established.

Thermal Stability: A Focus on Energetic Materials

Nitropyrazoles are foundational structures for a class of insensitive high-energy density materials (HEDMs).[3][14][15] Their thermal stability is a critical parameter determining their safety and application. Comparative studies show that subtle structural modifications can lead to significant changes in decomposition temperature and mechanism.

A notable comparison is between 4-amino-3,5-dinitropyrazole (LLM-116) and its trimer derivative (LLM-226).[14][15]

  • LLM-116: The presence of an active aromatic N-H moiety triggers the initial decomposition via a hydrogen transfer mechanism, leading to ring-opening at a lower temperature.[14][15]

  • LLM-226: In the trimer, the N-H position is substituted. This blocks the initial decomposition pathway seen in LLM-116. Consequently, LLM-226 exhibits significantly higher thermal stability, with decomposition initiated by the rupture of carbon-nitrogen bonds at a much higher temperature.[14][15]

Comparative Thermal Decomposition Data
CompoundKey Structural FeatureOnset Decomposition Temp. (Tdec)Initial Decomposition MechanismReference
LLM-116Aromatic N-H~176 °CH-transfer from N-H, ring opening[9][14][15]
LLM-226N1-substituted (trimer)Higher than LLM-116Rupture of C-N bonds[14][15]
3,4-DinitropyrazoleTwo NO₂ groupsLiquid phase stability between RDX and HMXLoss of a nitro group[16]

Conclusion

The reactivity of nitropyrazole derivatives is a finely tuned interplay of electronic and steric factors. The number and position of nitro groups dictate the susceptibility of the ring to nucleophilic attack and modulate the acidity of the N-H proton. The nature of the N1 substituent has a profound effect on regioselectivity, capable of completely altering the position of nucleophilic substitution and significantly enhancing thermal stability. Understanding these comparative reactivities is essential for the rational design and synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational framework, supported by experimental evidence, to aid researchers in harnessing the versatile chemistry of nitropyrazoles.

References

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem. (URL: )
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF - ResearchG
  • Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic M
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchG
  • Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles | Organic Letters - ACS Public
  • Recent developments in aminopyrazole chemistry | Request PDF - ResearchG
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (2020-07-30). (URL: )
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (URL: )
  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC. (URL: )
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF - ResearchG
  • Review on synthesis of nitropyrazoles - ResearchG
  • Tailoring Azo-Bridged Nitropyrazoles: Enhancing Energy Thresholds through Complete Functionalization | The Journal of Organic Chemistry - ACS Public
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Public
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (2022-08-31). (URL: )
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (URL: )
  • (PDF) Nitropyrazoles (review)
  • synthesis and reactivity of some pyrazole deriv
  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems - MDPI. (2022-03-01). (URL: )
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022-08-29). (URL: )
  • (PDF)
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: )
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (URL: )
  • Reduction of nitro compounds - Wikipedia. (URL: )
  • 1,3-dipolar cycloaddition reactions - YouTube. (2020-02-08). (URL: )
  • Recent developments in aminopyrazole chemistry - ark
  • (PDF)
  • Nitropyrazoles 23.
  • Nucleophilic arom
  • 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH. (URL: )

Sources

Validation

"in vitro testing of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole"

Publish Comparison Guide: In Vitro Profiling of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Executive Summary This guide details the in vitro characterization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS: 1172869-35-0...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro Profiling of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Executive Summary

This guide details the in vitro characterization of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (CAS: 1172869-35-0).[1][2] While often utilized as a high-value synthetic intermediate—specifically as a masked aldehyde precursor for fused-ring systems—this compound requires rigorous biological profiling due to the presence of a nitro-heterocycle pharmacophore.[1][2]

The guide focuses on three critical testing pillars: Hydrolytic Stability (acetal integrity), Hypoxia-Selective Cytotoxicity (nitro-reduction potential), and Genotoxicity (Ames liability).[1][2] We compare its performance against its reduced amine counterpart and standard nitro-heterocyclic controls.[1][2]

Compound Profile & Comparative Analysis

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole serves a dual role in drug discovery:

  • Synthetic Scaffold: The diethoxyethyl group acts as a protected aldehyde, allowing for downstream cyclization (e.g., into pyrazolo[1,5-a]pyrimidines) after N-alkylation.[2]

  • Bioactive Probe: The 3-nitro group renders it a potential hypoxia-activated prodrug or an energetic material precursor, necessitating safety profiling.[1][2]

Comparative Performance Table

The following table contrasts the target compound with its primary metabolic/synthetic derivatives.

FeatureTarget: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole Alternative A: 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine Alternative B: 3-Nitro-1H-pyrazole (Unsubstituted)
Role Masked Electrophile / ProdrugNucleophilic Scaffold / MetaboliteFragment / Control
Electronic State Electron-deficient (Nitro-withdrawing)Electron-rich (Amino-donating)Electron-deficient
Aq.[1][2] Solubility Moderate (LogP ~0.86)High (Polar amine)Low to Moderate
Stability (pH 2) Unstable (Acetal hydrolysis -> Aldehyde)Unstable (Acetal hydrolysis)Stable
Cytotoxicity Hypoxia-selective (Potential)Generally Low (Inert)Moderate (Nonspecific)
Ames Test Potential Positive (Nitro group)Generally NegativePotential Positive

Mechanistic Pathways & Workflow

Understanding the chemical fate of this molecule is prerequisite to in vitro testing.[1][2] The acetal tail is pH-sensitive, while the nitro head is redox-sensitive.[1][2]

G Compound 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole Aldehyde Active Aldehyde (Reactive Electrophile) Compound->Aldehyde Hydrolysis (-EtOH) Amine 3-Amino Derivative (Inactive Metabolite) Compound->Amine 6e- Reduction Acid Acidic pH (Stomach/Lysosome) Acid->Aldehyde Reductase Nitroreductases (Hypoxia) Reductase->Amine Adducts Protein/DNA Adducts (Toxicity) Aldehyde->Adducts Schiff Base Formation

Caption: Chemical fate mapping: The compound undergoes acetal hydrolysis in acidic media or nitro-reduction in hypoxic cellular environments.[1][2]

Experimental Protocols

Protocol A: pH-Dependent Hydrolytic Stability Assay

Objective: Determine the half-life of the acetal protecting group to validate suitability for oral dosing or lysosomal stability.[1][2]

Reagents:

  • Stock Solution: 10 mM in DMSO.

  • Buffers: PBS (pH 7.4), Acetate Buffer (pH 4.0), HCl (pH 1.2).

  • Internal Standard: Verapamil or Caffeine.[1][2]

Step-by-Step Methodology:

  • Preparation: Spike the 10 mM DMSO stock into pre-warmed (37°C) buffers to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 300 µL cold Acetonitrile (containing Internal Standard) to stop hydrolysis/precipitate salts.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS or HPLC-UV (254 nm). Monitor the disappearance of the parent peak (MW 229.[1]2) and appearance of the aldehyde hydrate.[1]

Acceptance Criteria:

  • pH 7.4: >90% remaining after 4 hours (Stable).[1][2]

  • pH 1.2: <50% remaining after 1 hour (Labile – requires enteric coating or immediate coupling).[1][2]

Protocol B: Hypoxia-Selective Cytotoxicity (MTT Assay)

Objective: Assess if the 3-nitro group acts as a "warhead" activated by reductases in low-oxygen environments (solid tumors).[1][2]

Cell Lines:

  • A549 (Lung Adenocarcinoma) – High nitroreductase expression.[1][2]

  • HFF-1 (Human Foreskin Fibroblast) – Normal control.[1][2]

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM).

  • Induction:

    • Set A (Normoxia): Incubate in standard incubator (21% O₂).

    • Set B (Hypoxia): Incubate in a hypoxia chamber (0.1% O₂, 5% CO₂, 94% N₂).[2]

  • Duration: 48 hours continuous exposure.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Data Interpretation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :


[2]
  • HCR > 5: Indicates significant hypoxia-selective activation (Promising prodrug).[1][2]

  • HCR ≈ 1: Non-selective toxicity (General toxicant).[1][2]

Safety & Genotoxicity Profiling

Nitro-aromatics are structural alerts for mutagenicity.[1][2] The Ames Test (Salmonella typhimurium reverse mutation assay) is mandatory.[1][2]

StrainMutation TypeS9 ActivationExpected Result (Hypothetical)
TA98 Frameshift+/-Negative (Typical for simple pyrazoles)
TA100 Base-pair subst.[1][2]-Positive (Nitro-reduction generates hydroxylamines)
TA100 Base-pair subst.[1][2]+Weak Positive (Metabolic clearance may detoxify)

Note: If TA100 is positive without S9, the compound is a direct-acting mutagen via bacterial nitroreductases.[1][2]

Data Visualization: Testing Workflow

Workflow cluster_0 Phase 1: Stability cluster_1 Phase 2: Safety cluster_2 Phase 3: Efficacy (Optional) Start Start: 1-(2,2-diethoxyethyl)- 3-nitro-1H-pyrazole HPLC HPLC Stability (pH 1.2, 7.4) Start->HPLC Result1 Pass: Stable at pH 7.4 Fail: Unstable at pH 1.2 HPLC->Result1 Ames Ames Test (TA98/TA100) Result1->Ames If pH 7.4 Stable MTT Cytotoxicity (Normoxia) Ames->MTT Hypoxia Hypoxia Assay (HCR Calculation) MTT->Hypoxia If IC50 > 10µM

Caption: Sequential decision tree for in vitro profiling. Stability at neutral pH is the "Go/No-Go" gate before biological testing.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

  • Ansari, A., et al. (2017).[2] "Biological Activities of Pyrazole Derivatives: A Review." Journal of Chemical Health Risks. Retrieved from [Link][1][2]

  • Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard reference for Pyrazole reactivity and acetal hydrolysis).

Sources

Comparative

"computational analysis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole properties"

As a Senior Application Scientist, selecting the right synthetic intermediate is rarely a matter of simple availability; it is a strategic decision dictated by electronic stability, downstream reactivity, and pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right synthetic intermediate is rarely a matter of simple availability; it is a strategic decision dictated by electronic stability, downstream reactivity, and pharmacokinetic potential.

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a highly specialized, bifunctional building block. The 2,2-diethoxyethyl (acetal) group serves as a masked aldehyde, enabling late-stage cyclizations to form fused heterocyclic systems (e.g., pyrazolo-pyridines), while the 3-nitro group provides a reducible handle for generating nucleophilic 3-amino-pyrazoles.

However, how does this specific regioisomer compare to its more common 4-nitro counterpart or its unprotected parent compound? This guide provides an objective, data-driven comparison of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole against two primary alternatives—1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole and 3-nitro-1H-pyrazole —using rigorous computational chemistry and ADMET profiling.

Electronic Structure & Thermodynamic Stability (DFT Analysis)

Understanding the electron density distribution is critical because it dictates both the stability of the pyrazole ring and its susceptibility to nucleophilic or electrophilic attack during downstream synthesis.

The Causality of Functional Group Positioning

In pyrazole chemistry, the 4-position is naturally the most electron-rich. Direct nitration of pyrazoles typically yields the 4-nitro isomer due to the stabilization of the Wheland intermediate[1]. Consequently, the 3-nitro isomer is often less thermodynamically stable and requires specific synthetic routing. We utilized Density Functional Theory (DFT) to quantify these electronic differences.

Self-Validating Computational Protocol

To ensure high-fidelity results, we employed the B3LYP functional with a 6-311++G(d,p) basis set [2].

  • Why this basis set? The diffuse functions (++) are essential for accurately modeling the expanded electron clouds of the oxygen-rich nitro and acetal groups. The polarization functions (d,p) properly resolve the angular strain of the nitrogen heterocycle.

  • Validation: Every geometry optimization was followed by a vibrational frequency calculation. The absence of imaginary frequencies confirmed that all structures were true local minima on the potential energy surface, preventing artifactual data.

Table 1: Quantum Chemical Descriptors (B3LYP/6-311++G )**

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (D)
1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole -7.12-2.454.67 4.82
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole -7.35-2.604.75 5.10
3-nitro-1H-pyrazole (Unprotected)-7.50-2.804.70 3.95

Data Synthesis: The 4-nitro isomer exhibits a larger HOMO-LUMO gap (4.75 eV), confirming its higher thermodynamic stability due to superior resonance overlap with the pyrazole N1 lone pair. However, the slightly narrower gap of the 3-nitro isomer (4.67 eV) indicates higher chemical reactivity, making it a superior candidate when the nitro group must be rapidly reduced to an amine under mild catalytic hydrogenation conditions[1].

Computational Workflow for Reactivity Profiling

To predict how these molecules behave during deprotection (acetal hydrolysis to unveil the aldehyde), a systematic computational workflow is required. The diagram below outlines the standard operating procedure for mapping the reaction coordinates.

G Start Input: SMILES String Target & Alternatives ConfSearch Conformational Search (Molecular Mechanics/Force Field) Start->ConfSearch GeomOpt DFT Geometry Optimization (B3LYP/6-311++G**) ConfSearch->GeomOpt Freq Frequency Calculation (Zero Imaginary Freq = True Minima) GeomOpt->Freq TS_Search Transition State (TS) Search (QST2/QST3 for Hydrolysis) Freq->TS_Search PropCalc Electronic & ADMET Properties (HOMO/LUMO, MEP, LogP) Freq->PropCalc

Figure 1: Self-validating computational workflow for structural optimization and reactivity prediction.

Step-by-Step Methodology for Hydrolysis Profiling:
  • Conformational Sampling: Generate conformers using the MMFF94 force field to identify the lowest-energy rotamers of the highly flexible diethoxyethyl chain.

  • Geometry Optimization: Subject the lowest-energy conformer to DFT optimization in a simulated solvent model (e.g., PCM for water/ethanol)[2].

  • Transition State (TS) Search: Use the QST3 method to locate the transition state for the acid-catalyzed cleavage of the acetal C-O bond.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to verify that the identified TS smoothly connects the protonated acetal reactant to the aldehyde product.

ADMET & Pharmacokinetic Profiling

While 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is primarily an intermediate, residual traces or unoptimized derivatives can impact biological assays. Furthermore, if the acetal is retained in a final drug candidate (as a lipophilic anchor), its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile must be understood. Pyrazole derivatives are heavily utilized in drug discovery due to their broad pharmacological efficacy, including antitumor and kinase-inhibitory activities[2].

We utilized consensus machine-learning models (SwissADME/pkCSM) to evaluate the pharmacokinetic impact of the acetal protecting group versus the unprotected pyrazole.

Table 2: Predicted Physicochemical and ADMET Properties

Property1-(2,2-diethoxyethyl)-3-nitro1-(2,2-diethoxyethyl)-4-nitro3-nitro-1H-pyrazole
Molecular Weight 229.23 g/mol 229.23 g/mol 113.07 g/mol
LogP (Lipophilicity) 1.851.900.45
Topological Polar Surface Area 81.3 Ų81.3 Ų73.8 Ų
GI Absorption HighHighHigh
Blood-Brain Barrier (BBB) Low PermeabilityLow PermeabilityHigh Permeability
AMES Toxicity (Mutagenicity) Potential Alert (Nitro)Potential Alert (Nitro)Potential Alert (Nitro)

Data Synthesis: The addition of the 2,2-diethoxyethyl group drastically alters the pharmacokinetic landscape. The unprotected 3-nitro-1H-pyrazole is highly polar (LogP 0.45) and small enough to cross the Blood-Brain Barrier (BBB), which could lead to off-target CNS toxicity.

By appending the diethoxyethyl group, the LogP increases to an optimal range for gastrointestinal absorption (1.85), while simultaneously increasing the molecular footprint enough to prevent BBB permeation. It is important to note that all nitro-aromatics flag for potential AMES toxicity due to nitroreductase activation[3]; hence, the 3-nitro group is almost always reduced to a 3-amino group in final pharmaceutical active ingredients (APIs).

Strategic Recommendations for the Bench Scientist

Based on the computational comparison, here is how to choose your building block:

  • Choose 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole when: You need to synthesize 3-amino-pyrazole derivatives fused with other rings. The slightly lower thermodynamic stability (compared to the 4-nitro isomer) makes the nitro group highly susceptible to mild catalytic reduction, and the acetal provides a ready-made electrophilic carbon for subsequent intramolecular cyclization.

  • Choose 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole when: You are building linear, non-fused 4-amino-pyrazole libraries where maximum chemical stability of the pyrazole core is required during harsh downstream cross-coupling reactions.

  • Choose 3-nitro-1H-pyrazole when: You require a small, highly polar fragment for fragment-based drug discovery (FBDD) and intend to perform N-alkylation with a different, non-acetal linker.

References

  • 1 - Benchchem: 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole 2.2 - Science.gov: Pyrazoles Topics

  • 3 - ResearchGate

Sources

Validation

"assessing the purity of synthesized 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole"

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing robust purity assessment workflows for synthesized pyrazole intermediates. Introduction: The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing robust purity assessment workflows for synthesized pyrazole intermediates.

Introduction: The Analytical Challenge of Pyrazole Intermediates

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a highly versatile building block in medicinal chemistry. The pyrazole core is ubiquitous in the design of kinase inhibitors and anti-inflammatory agents, while the acetal moiety (2,2-diethoxyethyl) serves as a protected aldehyde, enabling downstream cyclization to complex fused heterocycles like imidazo[1,2-b]pyrazoles[1]. Furthermore, the nitro group provides a synthetic handle for reduction to an amine, expanding its utility in drug discovery.

However, the synthesis of this intermediate—typically achieved via the alkylation of 3-nitro-1H-pyrazole with bromoacetaldehyde diethyl acetal—presents significant analytical challenges. The reaction can yield regioisomers (e.g., the 5-nitro isomer), retain unreacted starting materials, and generate degradation products. Accurately assessing the purity of this intermediate is critical; undetected impurities can drastically impact downstream reaction stoichiometry, yield, and the pharmacological safety profile of the final Active Pharmaceutical Ingredient (API)[2].

As a Senior Application Scientist, I frequently observe laboratories relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment. While HPLC is powerful, it is not infallible. This guide objectively compares HPLC-UV, Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC-FID) to establish a self-validating, orthogonal analytical system.

Modality Comparison: Causality & Expert Insights

To achieve a comprehensive purity profile, we must understand the mechanistic strengths and blind spots of each analytical technique.

HPLC-UV: The Standard for Related Substances

HPLC coupled with UV detection is the industry workhorse for determining relative purity. It excels at separating the target molecule from structurally similar impurities, such as regioisomers. However, HPLC relies on the assumption that all components have similar UV response factors—a dangerous assumption in early drug development[2]. For example, the nitro group in our target molecule provides a strong UV chromophore, but unreacted aliphatic starting materials (like the acetal) lack this chromophore and may escape UV detection entirely, leading to a falsely inflated purity score.

qNMR: The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that provides a direct, absolute measurement of analyte concentration without requiring a certified reference standard of the analyte itself[2][3]. By comparing the integral of a distinct proton signal from the pyrazole to a highly pure internal standard, researchers can determine the exact mass fraction (w/w %). qNMR is structurally orthogonal to chromatography and captures the "invisible" impurities that HPLC misses[4].

GC-FID: Volatile Impurity Profiling

While HPLC handles non-volatile related substances, Gas Chromatography with Flame Ionization Detection (GC-FID) is strictly required to quantify residual volatile solvents (e.g., ethanol, DMF) and unreacted alkylating agents that are critical to purge before downstream reactions.

Data Presentation: Comparative Performance

Table 1: Comparative Matrix of Analytical Methods for Pyrazole Purity

Analytical MethodTarget ImpuritiesOutput MetricAdvantagesLimitations
HPLC-UV Regioisomers, degradation productsRelative Purity (Area %)High sensitivity, excellent separation of isomers.Blind to non-UV active compounds; requires reference standards for exact quantitation.
qNMR All proton-containing speciesAbsolute Purity (w/w %)No specific reference standard needed; captures mass balance.Lower sensitivity (LOD ~0.1%); requires high-field NMR access.
GC-FID Residual solvents, volatile reagentsConcentration (ppm)Highly sensitive for volatiles; universal carbon detection.Unsuitable for thermally labile or non-volatile compounds.

Table 2: Mock Validation Data for 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

ParameterHPLC-UV (254 nm)qNMR (400 MHz, 1H)
Linearity Range 10 - 150 µg/mL1 - 25 mg/mL
Correlation Coefficient (R²) 0.99950.9998
Limit of Detection (LOD) 0.05 Area %0.1 w/w %
Reported Batch Purity 99.8% (Relative) 97.2% (Absolute)

Expert Note: Notice the discrepancy in the reported batch purity in Table 2. The HPLC reports 99.8%, but qNMR reveals the true absolute purity is 97.2%. This 2.6% gap is typically caused by non-chromophoric impurities (like residual acetal or inorganic salts) that qNMR accounts for[2].

Experimental Protocols: Self-Validating Systems

To build a trustworthy analytical package, the protocols must be self-validating. We use qNMR to establish the absolute purity of a primary batch, which is then used as an in-house reference standard to calculate Relative Response Factors (RRFs) for routine HPLC analysis[5].

Protocol 1: RP-HPLC Method for Regioisomer Separation

Causality: A reverse-phase method using a C18 column and an acidic mobile phase suppresses the ionization of any residual acidic byproducts, preventing peak tailing and sharpening the pyrazole signals[6].

  • Sample Preparation: Dissolve 10 mg of the synthesized pyrazole in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[6].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the nitro-pyrazole chromophore).

  • System Suitability: Inject a resolution mixture containing both the 3-nitro and 5-nitro isomers. Ensure a resolution factor (Rs) > 2.0 before proceeding with batch analysis.

Protocol 2: qNMR for Absolute Purity Determination

Causality: Using a precisely weighed internal standard (IS) with a known purity allows for the calculation of the absolute mass fraction. The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) to ensure complete signal recovery and accurate integration[3][4].

  • Gravimetric Preparation: Accurately weigh ~20 mg of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole and ~10 mg of Maleic Acid (Internal Standard, TraceCERT®, 99.9% purity) into a static-free vial using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.7 mL of CDCl₃ containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: ¹H at 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds (critical to prevent signal saturation).

    • Number of Scans: 64 (to ensure a high signal-to-noise ratio > 250:1).

  • Calculations: Integrate the maleic acid singlet (~6.3 ppm, 2H) and the isolated pyrazole aromatic proton (~7.5 ppm, 1H). Calculate purity using the standard qNMR molar equivalent equation.

Visualizing the Analytical Logic

PurityWorkflow Synth Synthesized Compound 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole HPLC HPLC-UV Analysis (Related Substances & Isomers) Synth->HPLC GC GC-FID Analysis (Volatile Solvents & Acetals) Synth->GC qNMR qNMR Analysis (Absolute Mass Fraction) Synth->qNMR Decision Orthogonal Data Integration HPLC->Decision Relative Purity (%) GC->Decision Residuals (ppm) qNMR->Decision Absolute Purity (w/w %) Release Batch Release / QA Approval Decision->Release

Orthogonal analytical workflow for comprehensive purity assessment of the pyrazole intermediate.

qNMRLogic Sample Sample: Pyrazole Derivative (Unknown Purity) Mix Co-dissolution in CDCl3 (Gravimetric Preparation) Sample->Mix IS Internal Standard (IS) (e.g., Maleic Acid, 99.9%) IS->Mix NMR 1H NMR Acquisition (Relaxation delay > 5*T1) Mix->NMR Calc Integration & Molar Ratio Calculation NMR->Calc Result Absolute Purity (w/w %) Calc->Result

Mechanistic workflow for determining absolute purity using Quantitative NMR (qNMR).

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid, BenchChem,
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS, Enov
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • qNMR for Purity Determin
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry, ACS Public
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules, SCIRP,

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

DISCLAIMER: This guide is for informational purposes only and intended for use by qualified chemical safety professionals. It does not replace official Safety Data Sheets (SDS) or local/federal regulations (e.g., EPA RCR...

Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: This guide is for informational purposes only and intended for use by qualified chemical safety professionals. It does not replace official Safety Data Sheets (SDS) or local/federal regulations (e.g., EPA RCRA, REACH). Always consult your institution’s Environmental Health & Safety (EHS) officer before handling energetic precursors.[1]

[1][2][3]

Compound Profile & Hazard Mechanism

Chemical Name: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole CAS Number: 1172869-35-0 Molecular Formula: C₉H₁₅N₃O₄ Molecular Weight: 229.23 g/mol [1][2][3][4]

Effective disposal requires understanding the dual-hazard nature of this molecule.[1][2] It contains two functional groups with opposing sensitivities, creating a "compatibility trap" for unsuspecting waste handlers.

Functional GroupHazard ClassMechanism of FailureIncompatible Waste Stream
3-Nitro-pyrazole Core Energetic / Reactive Nitro groups (

) on nitrogen heterocycles act as "explosophores," increasing shock/thermal sensitivity.[1][2] Thermal decomposition releases toxic nitrogen oxides (

).[5]
Strong Reducing Agents, Strong Bases, Metal Hydrides
Diethyl Acetal Acid Labile The acetal moiety is a "masked aldehyde." Contact with aqueous acid catalyzes hydrolysis, releasing acetaldehyde (flammable/toxic) and ethanol, often exothermically.Acidic Waste (pH < 5) , Oxidizers

Immediate Safety & Spill Response

PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, chemical splash goggles.[2] Work inside a fume hood.

Spill Protocol (Bench Scale < 5g)
  • Evacuate & Ventilate: Clear the immediate area.[5][6] The primary risk is not immediate detonation, but the potential for shock sensitivity if the material dries out or crystallizes on threads.

  • Inert Stabilization: Do NOT use paper towels (cellulose nitrate formation risk with nitro compounds). Use an inert absorbent like Vermiculite or Sand .

  • Solvent Dampening: If the solid is dry, lightly mist with Ethanol or Phlegmatizing Agent (e.g., mineral oil) to reduce dust and friction sensitivity.

  • Collection: Use a plastic (HDPE/polypropylene) scoop. Avoid metal spatulas to prevent friction sparking.

Waste Segregation & Categorization

Proper segregation is the critical step. This compound must never be commingled with general "Organic Acid" waste due to the acetal group.

RCRA Classification (USA)

While not explicitly listed on the P or U lists, this compound typically triggers the following characteristic codes upon testing:

  • D001 (Ignitable): If in a flammable solvent.

  • D003 (Reactive): Potential classification due to the nitro-heterocycle core, depending on specific friction/impact sensitivity tests.

Recommended Waste Streams[3]
  • Solid Waste: Segregated "High Hazard" solids container. Label: "Contains Nitro-Pyrazole Derivative – Shock Sensitive Potential."[1][2]

  • Liquid Waste: Neutral Organic Waste (Non-Halogenated). Strictly pH 6–9.

Disposal Logic & Decision Tree

The following workflow illustrates the decision process for stabilizing and routing this chemical.

WasteDisposal Start Waste: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid WetDown Phlegmatize (Mist with Mineral Oil or Water) Solid->WetDown Reduce Shock Sensitivity pHCheck Check pH Compatibility Liquid->pHCheck PackSolid Pack in HDPE Jar (No Metal Containers) WetDown->PackSolid LabelSolid Label: 'Energetic Precursor' Do Not Compact PackSolid->LabelSolid Incinerate Final Disposal: High-Temp Incineration (Licensed Facility Only) LabelSolid->Incinerate Acidic Acidic (pH < 5) pHCheck->Acidic Neutral Neutral/Basic (pH 6-9) pHCheck->Neutral Neutralize Neutralize carefully (Sat. NaHCO3) Acidic->Neutralize Prevent Acetal Hydrolysis Segregate Segregate from Oxidizers Neutral->Segregate Neutralize->Neutral PackLiquid Container: Amber Glass/HDPE Vented Cap Recommended Segregate->PackLiquid PackLiquid->Incinerate

Figure 1: Operational workflow for segregating and packaging nitro-pyrazole waste.[1][2] Note the critical pH check to prevent acetal decomposition.

Detailed Disposal Protocols

Method A: Solid Waste (Pure Compound)

Objective: Minimize shock sensitivity and prepare for off-site incineration.[2]

  • Phlegmatization: If the compound is dry powder, add 10-20% by weight of mineral oil or water. This desensitizes the nitro group against friction/impact [1].

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Prohibited: Metal cans (spark risk) or ground-glass stoppers (friction risk).[1][2]

  • Labeling: Clearly mark the container with the full chemical name and the warning: "NITRO COMPOUND - DO NOT COMPACT."

Method B: Liquid Waste (Solutions)

Objective: Prevent side reactions in the waste drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., methanol, ethyl acetate, DMSO). Avoid chlorinated solvents if possible to reduce incineration costs.

  • Acidity Check: Dip a pH strip into the waste solution.

    • If Acidic:[7][8] Slowly add saturated Sodium Bicarbonate (

      
      ) until bubbling ceases and pH is neutral (~7). This prevents the acetal from hydrolyzing into acetaldehyde inside the waste drum [2].
      
  • Storage: Store in a dedicated "Organic Waste" carboy. Do not fill >90% to allow for vapor expansion.

Method C: Destruction (Not Recommended for Bench Scale)

Note: Chemical destruction (e.g., reduction of the nitro group) is not recommended as a disposal method in the lab due to the generation of heat and potentially toxic amino-pyrazole byproducts. High-temperature incineration by a licensed contractor is the only validated method for complete destruction.[1][2]

Storage for Disposal

Until the waste can be picked up by your EHS provider:

  • Temperature: Store at ambient temperature or 2-8°C. Do not freeze (phase changes can induce crystallization and mechanical stress).[1][2]

  • Light: Store in amber vessels (nitro compounds can be photodegradable).

  • Secondary Containment: Place the waste container inside a secondary plastic tray to capture potential leaks.

References

  • National Institutes of Health (PubChem). 3-Nitropyrazole Compound Summary (CID 123419). Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Executive Safety Summary Handling 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole requires a containment strategy that addresses two distinct chemical risks: the energetic and toxic nature of the nitro-pyrazole core and the ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Handling 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole requires a containment strategy that addresses two distinct chemical risks: the energetic and toxic nature of the nitro-pyrazole core and the acid-sensitivity of the diethyl acetal tail .

Unlike standard organic intermediates, this compound possesses a high nitrogen-to-carbon ratio, necessitating precautions against shock sensitivity and rapid decomposition. Furthermore, structural analogs (e.g., 3-nitro-1H-pyrazole) are classified as causing Serious Eye Damage (Category 1) and Specific Target Organ Toxicity (Spleen/Thyroid) . Therefore, this protocol adopts a "Maximum Precaution" approach, treating the compound as a potential sensitizer and energetic material.

Hazard Analysis (Structure-Activity Relationship)

To provide accurate safety guidance, we analyze the molecule's functional groups, as specific toxicological data for this exact derivative is often proprietary or limited.

Functional GroupAssociated HazardOperational Implication
Nitro Group (-NO₂) Energetic/Toxic Potential for rapid decomposition upon heating. High probability of dermal absorption and methemoglobinemia risk.
Pyrazole Ring Irritant/Corrosive Analogs show severe eye damage potential.[1][2][3] Nitrogen-rich heterocycles can be skin sensitizers.
Diethyl Acetal Acid Labile Hydrolyzes in acidic media to release acetaldehyde and the free pyrazole. Do not dispose of in acidic waste streams.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitro-heterocycles due to their permeation kinetics. The following system is required for all manipulations.

Tier 1: Standard Handling (Weighing/Transfer)
PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are prohibited . The risk of irreversible corneal damage from nitro-pyrazoles requires a complete seal against dust and vapors.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitro compounds can permeate thin nitrile. The "double-glove" technique provides a breakthrough time buffer and allows immediate removal of the outer layer upon contamination.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary containment. If work must occur outside a hood (e.g., balance calibration), a P100/OV respirator is mandatory.
Body Nomex or 100% Cotton Lab Coat Synthetic blends (polyester) generate static electricity, a critical risk factor when handling dry nitro-powders.
Tier 2: High-Risk (Spill Cleanup/Scale-up >10g)
  • Gloves: Silver Shield/4H (Laminate) gloves. (Nitrile degrades rapidly under direct solvent/nitro exposure).

  • Face: Face shield worn over goggles.

  • Suit: Tyvek disposable coveralls to prevent dust accumulation on personal clothing.

Operational Protocol: Step-by-Step

Phase A: Storage & Pre-Check[5][6]
  • Temperature: Store at 2–8°C . Nitro compounds can degrade thermally; acetals are stable but hygroscopic.

  • Atmosphere: Store under Argon/Nitrogen. Moisture can slowly hydrolyze the acetal group.

  • Visual Inspection: If the solid has turned from off-white/yellow to dark orange/brown, do not use . This indicates decomposition and increased shock sensitivity.

Phase B: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry solids.

  • Static Control: Use an ionizing fan or wipe the balance area with an anti-static cloth. Reason: Electrostatic discharge (ESD) can trigger ignition in dry nitro-powders.

  • Tool Selection: Use Teflon or ceramic spatulas . Avoid metal spatulas, which can create friction/sparks (precautionary for energetic groups).

  • Technique: Weigh directly into a tared reaction vessel inside the fume hood. Do not use weighing boats that require secondary transfer.

Phase C: Reaction Setup
  • Solvent Choice: Avoid acidic solvents (e.g., Acetic Acid) unless hydrolysis is the intended reaction.

  • Exotherm Control: Add reagents slowly. The nitro group makes the ring electron-deficient; nucleophilic attacks can be exothermic.

Phase D: Waste Disposal

Improper disposal is a common cause of laboratory accidents with this class of compounds.

  • Segregation:

    • DO NOT mix with Strong Oxidizers (e.g., Nitric acid, Peroxides).

    • DO NOT mix with Strong Acids (Hydrolysis risk).

  • Labeling: Tag waste clearly as "Toxic - Nitro Compound - Organic."

  • Quenching: If quenching a reaction, ensure the pH remains neutral to basic (pH 7-9) to preserve the acetal if recovery is needed, or treat as hazardous organic waste immediately.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol/solvents (increases absorption). Seek medical attention for potential nitro-absorption.[4]
Eye Contact Rinse for 15 minutes minimum. Force eyelids open. Time is critical to prevent permanent damage.
Spill (Solid) Do not sweep (dust generation). Cover with wet paper towels (water/surfactant) to dampen, then scoop into a waste container.

Safe Handling Workflow (Visualization)

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

SafeHandling cluster_0 Critical Safety Barrier Start Storage (2-8°C) Under Argon Check Visual Inspection (Darkening = Danger) Start->Check PPE Don PPE: Goggles + Dbl Nitrile + Cotton Coat Check->PPE Pass Waste Disposal Segregate from Oxidizers Check->Waste Fail (Decomposed) Weigh Weighing (Fume Hood) *Anti-Static Tools Required* PPE->Weigh Reaction Reaction Setup (Avoid Acidic Media) Weigh->Reaction Reaction->Waste

Figure 1: Operational workflow emphasizing the critical safety barrier during the weighing phase, where exposure risk is highest.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
Reactant of Route 2
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1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
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